2-(3-Fluoro-2-methylphenyl)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTNRVRHECGBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381348 | |
| Record name | 2-(3-fluoro-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500912-15-2 | |
| Record name | 2-(3-fluoro-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(3-Fluoro-2-methylphenyl)acetonitrile (CAS 500912-15-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Fluoro-2-methylphenyl)acetonitrile, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its potential applications in drug discovery, particularly in the development of fluorinated compounds. While specific experimental and biological data for this compound are not extensively available in the public domain, this guide compiles existing information and provides a framework for its synthesis and potential biological evaluation.
Introduction
This compound, with the CAS number 500912-15-2, is a substituted arylacetonitrile. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive nitrile functional group, makes it a valuable building block in organic synthesis.[1] Fluorinated organic molecules are of significant interest in medicinal chemistry as the introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide aims to consolidate the available technical information on this compound to support research and development efforts.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available resources.
| Property | Value | Reference |
| CAS Number | 500912-15-2 | [1] |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.17 g/mol | [1] |
| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | [3] |
| Melting Point | 42.0-51.0 °C | [3] |
| Purity | 94.5-100% | [3] |
| Storage | Room temperature, dry and sealed | [1] |
Synthesis
Proposed Synthetic Pathway
The most probable synthetic route starts from 3-fluoro-2-methylbenzyl bromide. The reaction proceeds via a nucleophilic attack of the cyanide ion on the benzylic carbon, displacing the bromide ion.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized experimental protocol based on standard procedures for the cyanation of benzyl halides. Note: This protocol is for informational purposes only and should be adapted and optimized under appropriate laboratory safety conditions.
Materials:
-
3-Fluoro-2-methylbenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Dichloromethane or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-fluoro-2-methylbenzyl bromide (1 equivalent) in anhydrous DMSO.
-
Addition of Cyanide: Add sodium cyanide (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectral Data (Predicted)
While experimental spectra are not publicly available, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the structure and data from similar compounds. These predictions are useful for the characterization of the synthesized compound.
¹H NMR (Predicted):
-
Aromatic Protons (3H): Multiplets in the range of δ 7.0-7.4 ppm.
-
Methylene Protons (-CH₂CN, 2H): A singlet around δ 3.7-3.9 ppm.
-
Methyl Protons (-CH₃, 3H): A singlet around δ 2.2-2.4 ppm.
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Peaks in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JC-F).
-
Nitrile Carbon (-CN): A peak around δ 117-120 ppm.
-
Methylene Carbon (-CH₂CN): A peak around δ 20-25 ppm.
-
Methyl Carbon (-CH₃): A peak around δ 14-16 ppm.
IR Spectroscopy (Predicted):
-
C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
-
C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.
Role as a Pharmacophore Building Block
The fluoroarylacetonitrile moiety can be incorporated into larger molecular scaffolds to explore its impact on biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications.
Caption: Potential derivatization and applications in drug discovery.
Significance of Fluorine Substitution
The strategic placement of a fluorine atom on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] These effects can include:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
-
Improved Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, and excretion.
Biological Activity
There is currently no publicly available data on the specific biological activity or signaling pathway involvement of this compound itself. Its primary role is that of a synthetic intermediate. However, studies on related fluoroaryl compounds suggest that this structural motif can be found in molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] Further research would be required to evaluate the biological profile of this specific compound and its derivatives.
Conclusion
This compound is a commercially available chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. This technical guide has summarized its known properties and proposed a viable synthetic route and potential applications. While specific experimental and biological data remain limited, the information provided herein serves as a valuable resource for researchers and scientists working in the field of organic synthesis and medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluoro-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical intermediate, 2-(3-Fluoro-2-methylphenyl)acetonitrile. The information contained herein is intended to support research, development, and drug discovery activities.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈FN | --INVALID-LINK--[1] |
| Molecular Weight | 149.17 g/mol | --INVALID-LINK--[2][3] |
| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | --INVALID-LINK--[3] |
| Melting Point | 42.0-51.0 °C | --INVALID-LINK--[3] |
| Boiling Point | Predicted: ~230-250 °C at 760 mmHg | N/A |
| Density | Predicted: ~1.1 - 1.2 g/cm³ | N/A |
| CAS Number | 500912-15-2 | --INVALID-LINK--[2][3] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Source |
| Solubility | Predicted to be soluble in polar organic solvents such as acetonitrile, methanol, and dichloromethane. Limited solubility in water. | N/A |
| LogP (Octanol-Water Partition Coefficient) | Predicted: ~2.0 - 2.5 | N/A |
| pKa | Predicted: ~25 (for the α-proton, in DMSO) | N/A |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are outlined below. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyanation of a corresponding benzyl halide. A general two-step procedure is proposed:
-
Halogenation of 3-Fluoro-2-methyltoluene: The starting material, 3-fluoro-2-methyltoluene, is subjected to radical bromination using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a non-polar solvent (e.g., carbon tetrachloride). The reaction mixture is typically refluxed until the starting material is consumed.
-
Cyanation of 1-(Bromomethyl)-3-fluoro-2-methylbenzene: The resulting benzyl bromide is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or with gentle heating to facilitate the nucleophilic substitution.
Detailed Protocol:
-
Step 1: Synthesis of 1-(Bromomethyl)-3-fluoro-2-methylbenzene
-
To a solution of 3-fluoro-2-methyltoluene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(bromomethyl)-3-fluoro-2-methylbenzene, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(bromomethyl)-3-fluoro-2-methylbenzene (1.0 eq) in a suitable polar aprotic solvent such as DMSO or acetonitrile.
-
Add sodium cyanide (1.2 eq) portion-wise to the solution, ensuring the temperature does not exceed 40 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by GC or TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Analytical Methods for Characterization and Purity Assessment
The identity and purity of this compound can be determined using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile and semi-volatile compounds.
-
Instrumentation: A standard GC system equipped with a mass spectrometer detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for purity assessment and quantification, particularly for less volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Start with a suitable ratio (e.g., 40:60 acetonitrile:water) and increase the acetonitrile concentration over time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: General workflow for the analysis of the final product.
References
2-(3-Fluoro-2-methylphenyl)acetonitrile molecular structure and weight
An In-depth Technical Guide to 2-(3-Fluoro-2-methylphenyl)acetonitrile for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic compound featuring a nitrile group. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development.[1][2] The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactive nitrile moiety, allows for the construction of complex molecular architectures. Fluorinated compounds are of significant interest in drug design due to their potential for improved metabolic stability, bioavailability, and binding affinity.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for this compound.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and an acetonitrile group attached to the ring via a methylene bridge.
Key Structural Features:
-
Aromatic Ring: A stable phenyl group that serves as a scaffold.
-
Fluorine Substituent: A bioisostere for a hydrogen atom that can modulate electronic properties and metabolic stability.
-
Methyl Group: A small alkyl group that can influence steric interactions and lipophilicity.
-
Acetonitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₈FN |
| Molecular Weight | 149.17 g/mol |
| CAS Number | 500912-15-2 |
| Appearance | White to Off-white Crystalline Solid |
| Melting Point | 42.0-51.0 °C |
| SMILES | FC1=C(C)C=CC=C1CC#N |
Application in Drug Discovery and Development
As an intermediate, this compound does not typically have a direct biological signaling pathway. Instead, its utility lies in its role as a building block for the synthesis of active pharmaceutical ingredients (APIs). The following diagram illustrates a generalized workflow for the utilization of such an intermediate in a drug discovery program.
Experimental Protocol: Representative Synthesis
Reaction:
3-Fluoro-2-methylbenzyl bromide + Sodium Cyanide → this compound + Sodium Bromide
Materials and Equipment:
-
3-Fluoro-2-methylbenzyl bromide (1.0 eq)
-
Sodium cyanide (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with anhydrous DMF and sodium cyanide under an inert atmosphere. The mixture is stirred to ensure the dissolution of the sodium cyanide.
-
Addition of Starting Material: 3-Fluoro-2-methylbenzyl bromide, dissolved in a minimal amount of anhydrous DMF, is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is gently heated to 50-60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous phase is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Sodium cyanide is highly toxic and should be handled with extreme care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique starting point for the synthesis of a diverse range of target molecules. The provided information on its molecular properties and a representative synthetic protocol serves as a valuable resource for researchers and scientists engaged in organic synthesis and drug discovery.
References
Navigating the Solubility Landscape of 2-(3-Fluoro-2-methylphenyl)acetonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 2-(3-Fluoro-2-methylphenyl)acetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published experimental data, this document outlines predictive methodologies and standardized experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and chemical process design, offering a framework for understanding and predicting the behavior of this compound in solution.
Introduction
This compound is a fluorinated aromatic nitrile whose utility in organic synthesis is significant. Its molecular structure lends itself to the construction of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide addresses the current knowledge gap regarding the specific solubility of this compound and provides the necessary tools for its determination.
Predicted Solubility Profile
Hansen Solubility Parameters (HSP) are a powerful tool for predicting solubility. They are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is predicted to be soluble in a solvent when their respective Hansen solubility parameters are similar.
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. By breaking down the molecule into its constituent functional groups, UNIFAC can estimate the solubility of a compound in a given solvent without the need for experimental data.
Based on the structure of this compound (a polar nitrile group, an aromatic ring, a fluoro group, and a methyl group), a qualitative prediction of its solubility in common organic solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents and moderate solubility in less polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | The polar nitrile group and the overall molecular polarity are expected to interact favorably with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The potential for hydrogen bonding with the nitrile nitrogen may enhance solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | The aromatic ring and overall molecular structure will have some affinity for these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | The polarity of ethers may be sufficient for some degree of dissolution. |
| Aromatic | Toluene, Benzene | Moderate to Low | Pi-pi stacking interactions between the aromatic rings of the solute and solvent may contribute to solubility. |
| Non-polar | Hexane, Heptane | Low | The significant difference in polarity between the compound and these solvents suggests poor solubility. |
| Ketones | Acetone | High | The polarity of the ketone group is expected to lead to good solvation. |
Note: This table presents predicted solubility and should be confirmed by experimental determination.
Experimental Determination of Solubility
To obtain quantitative solubility data, standardized experimental protocols are essential. The following section details a common and reliable method for determining the solubility of a solid organic compound in an organic solvent.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.[1][2][3][4]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask in a water bath).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container (e.g., a vial or evaporating dish).
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the container minus the initial weight of the empty container.
-
Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
-
Alternative Methods
Other analytical techniques can also be employed for solubility determination, each with its own advantages:
-
UV-Vis Spectroscopy: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range. A calibration curve of absorbance versus concentration is first established. The concentration of the saturated solution can then be determined by measuring its absorbance.[5][6][7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for determining concentration. A calibration curve is prepared using standard solutions of known concentrations. The saturated solution is then injected into the HPLC system, and its concentration is determined by comparing its peak area to the calibration curve.[6][10][11][12][13]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining solubility.
Caption: Gravimetric Method Workflow.
Logical Relationship of Solubility Factors
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.
Caption: Factors Influencing Solubility.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is currently limited, this guide provides a robust framework for its prediction and determination. By understanding the underlying principles of solubility and employing standardized experimental protocols, researchers and drug development professionals can effectively characterize the behavior of this important synthetic intermediate. The methodologies and predictive insights presented herein are intended to facilitate process optimization, formulation development, and the overall advancement of research involving this compound. It is strongly recommended that the predicted solubility profiles be validated through rigorous experimental measurement.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. sciforum.net [sciforum.net]
In-Depth Technical Guide: Safety and Handling of 2-(3-Fluoro-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-(3-Fluoro-2-methylphenyl)acetonitrile (CAS No. 500912-15-2). The information is intended to support safe laboratory and industrial practices for professionals in research and drug development.
Chemical Identification and Physical Properties
This compound is a substituted aromatic nitrile. While comprehensive experimental data for this specific compound is not widely published, available information and data from structurally similar compounds are summarized below.
| Property | Value | Source/Comment |
| CAS Number | 500912-15-2 | MySkinRecipes[1] |
| Molecular Formula | C₉H₈FN | MySkinRecipes[1] |
| Molecular Weight | 149.17 g/mol | MySkinRecipes[1] |
| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | MySkinRecipes[2] |
| Melting Point | 42.0-51.0 °C | MySkinRecipes[2] |
| Boiling Point | Data not available. For the related compound 2-Fluorophenylacetonitrile, the boiling point is 114-117 °C at 20 mmHg.[3] | It is expected that this compound will have a higher boiling point due to its higher molecular weight. |
| Density | Data not available. The density of the related compound 2-Fluorophenylacetonitrile is 1.059 g/mL at 25 °C.[3] | |
| Solubility | Data not available. Generally, substituted phenylacetonitriles are insoluble in water.[4] | Soluble in many organic solvents. |
Hazard Identification and Classification
Based on available safety data sheets from chemical suppliers, this compound is classified as a hazardous substance.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Acute Toxicity, Inhalation | Category 4 |
| Specific target organ toxicity – single exposure | Category 3 |
Source: ECHEMI[5]
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P317: IF SWALLOWED: Get medical help.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P317: Get medical help.[5]
-
P330: Rinse mouth.[5]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[5]
Toxicological Information
| Toxicity Data | Value | Source/Comment |
| LD50 (Oral) | Data not available. | Based on the GHS classification, the LD50 is expected to be in the range of 300 - 2000 mg/kg for rats. |
| LD50 (Dermal) | Data not available. | Based on the GHS classification, the LD50 is expected to be in the range of 1000 - 2000 mg/kg for rabbits or rats. |
| LC50 (Inhalation) | Data not available. | Based on the GHS classification, the LC50 for vapors is expected to be in the range of 10 - 20 mg/L for 4 hours for rats. |
The presence of a fluorine atom on the aromatic ring can influence the metabolic pathways and potential toxicity of the compound.[8][9]
Handling Precautions and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Use explosion-proof electrical/ventilating/lighting equipment.
-
Ground and bond container and receiving equipment to prevent static discharges.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5]
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[5]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. 2-Fluorophenylacetonitrile 97 326-62-5 [sigmaaldrich.com]
- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 7. shop.richardsonrfpd.com [shop.richardsonrfpd.com]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Commercial Suppliers and Technical Profile of 2-(3-Fluoro-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluoro-2-methylphenyl)acetonitrile is a fluorinated aromatic nitrile that serves as a valuable building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the introduction of a fluorine atom and a methyl group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. This technical guide provides an overview of the commercial availability of this compound, along with key technical data and generalized experimental considerations for its use.
Commercial Availability
This compound, identified by the CAS Number 500912-15-2, is available from several specialized chemical suppliers. The primary commercial sources identified are BLDpharm and MySkinRecipes.[1] These suppliers offer the compound in various quantities, catering to the needs of both small-scale research and larger development projects.
Technical Data
A summary of the key technical specifications for this compound is provided in the table below. This data has been compiled from publicly available information from commercial suppliers.
| Property | Value | Reference |
| CAS Number | 500912-15-2 | [1][2] |
| Molecular Formula | C₉H₈FN | [2] |
| Molecular Weight | 149.17 g/mol | [2] |
| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | [3] |
| Purity | ≥95% | [2] |
| Melting Point | 42.0-51.0 °C | [3] |
| Storage | Room temperature, dry and sealed | [2] |
Experimental Protocols
General Synthesis Workflow
The synthesis of fluorinated phenylacetonitriles often involves the reaction of a benzyl halide with a cyanide salt. The following diagram illustrates a generalized workflow for such a synthesis.
Purification
Purification of the crude product is critical to achieve the desired purity for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.[4][5]
Generalized Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adsorbed impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Quality Control
The purity of this compound can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for such analyses.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. A typical GC program would involve a temperature ramp to separate components based on their boiling points, followed by mass spectral analysis for identification.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The supplier MySkinRecipes indicates that the NMR data for their product conforms to the expected structure.[3]
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the nitrile (C≡N) stretch. MySkinRecipes also states that the IR spectrum of their product is consistent with the structure.[3]
Applications in Drug Discovery and Development
This compound is described as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[12] This building block can be utilized in the synthesis of a variety of heterocyclic and other complex molecular scaffolds.
The general logical flow for the utilization of such a building block in a drug discovery program is outlined below.
Currently, there is no specific publicly available information detailing the biological activity of this compound itself or its direct involvement in specific signaling pathways. Its primary role appears to be as a precursor for more complex molecules that are then subjected to biological screening.
Conclusion
This compound is a commercially available and valuable intermediate for researchers in the pharmaceutical and agrochemical industries. While detailed, compound-specific experimental protocols are not widely published, established synthetic and analytical methods for related compounds can be readily adapted. The strategic incorporation of its fluorinated and methylated phenylacetonitrile scaffold holds potential for the development of novel bioactive molecules.
References
- 1. 500912-15-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. scispace.com [scispace.com]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. systems.bicol-u.edu.ph [systems.bicol-u.edu.ph]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fluorine in the Bioactivity of 2-(3-Fluoro-2-methylphenyl)acetonitrile: A Mechanistic and Methodological Overview
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a detailed examination of the strategic role of the fluorine atom in modulating the potential bioactivity of 2-(3-Fluoro-2-methylphenyl)acetonitrile. While specific bioactivity data for this compound is not extensively available in public literature, this document extrapolates from established principles of medicinal chemistry to elucidate the expected impact of its unique fluorination pattern. The guide also furnishes standardized experimental protocols and workflows relevant to the assessment of such a compound.
Introduction: The Strategic Importance of Fluorine in Drug Design
Fluorine has become a cornerstone element in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] Its unique properties—high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond—allow for fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[2] The introduction of fluorine can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity to target proteins, and acidity/basicity (pKa).[2][3]
This compound is an aromatic compound that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its structure, featuring a nitrile group and a fluorinated-methylated phenyl ring, presents a valuable case study for understanding the nuanced effects of fluorine substitution.
The Multifaceted Role of the Fluorine Atom in this compound
The fluorine atom at the C3 position of the phenyl ring is strategically placed to exert significant influence over the molecule's properties. Its effects can be categorized into several key areas:
Modulation of Physicochemical Properties
-
Lipophilicity: Fluorine is more lipophilic than hydrogen. Its introduction typically increases the overall lipophilicity of a molecule, which can enhance membrane permeation and transport across biological barriers like the blood-brain barrier.[2][5] The strategic placement of fluorine can, therefore, improve the bioavailability of a drug candidate.[1]
-
Electronic Effects and Acidity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect (an inductive effect).[2] In the case of this compound, this can alter the electron distribution of the aromatic ring and influence the acidity of adjacent functional groups. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target interaction.[1]
-
Dipole Moment and Conformation: The strong C-F bond possesses a significant dipole moment. This can alter the molecule's overall charge distribution, influencing its ability to participate in polar interactions with a biological target. Furthermore, fluorine substitution can affect the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for improved receptor binding.[3]
Enhancement of Pharmacokinetic Properties (ADME)
-
Metabolic Stability: A primary reason for incorporating fluorine is to block metabolic oxidation. The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[2] By replacing a hydrogen atom at a metabolically vulnerable site, fluorine can prevent hydroxylation, thereby increasing the molecule's half-life and duration of action.[1][2][6] In this compound, the fluorine at the C3 position could shield the aromatic ring from oxidative metabolism.
-
Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds (with the fluorine acting as a weak acceptor) and electrostatic or dipole-dipole interactions.[5][7] These interactions can significantly increase the binding affinity and potency of a drug candidate.[7]
The logical relationships governing fluorine's influence on molecular properties are visualized below.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. This compound [myskinrecipes.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. annualreviews.org [annualreviews.org]
- 7. mdpi.com [mdpi.com]
The Strategic Utility of 2-(3-Fluoro-2-methylphenyl)acetonitrile in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic agents. The unique electronic properties of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. Within the arsenal of fluorinated building blocks available to medicinal chemists, 2-(3-fluoro-2-methylphenyl)acetonitrile stands out as a versatile and valuable synthon. Its activated methylene group adjacent to the nitrile functionality, coupled with the specific substitution pattern on the phenyl ring, provides a reactive handle for the construction of complex heterocyclic frameworks that are central to many approved and investigational drugs.
This technical guide delves into the core utility of this compound as a pivotal building block in medicinal chemistry. We will explore its application in the synthesis of advanced pharmaceutical intermediates, with a particular focus on the construction of kinase inhibitors. This guide will provide detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological signaling cascades to empower researchers in their drug development endeavors.
Physicochemical Properties and Reactivity
This compound is a white to off-white solid with a molecular weight of 149.17 g/mol .[1][2] Its structure features a nitrile group, which is a versatile functional group in organic synthesis, and a fluoro- and methyl-substituted phenyl ring. The electron-withdrawing nature of the fluorine atom and the nitrile group acidifies the benzylic protons, making the methylene group susceptible to deprotonation by a suitable base. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and cyclizations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 500912-15-2 | [1][2] |
| Molecular Formula | C₉H₈FN | [1][2] |
| Molecular Weight | 149.17 g/mol | [1][2] |
| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | [2] |
| Purity (%) | 94.5-100 | [2] |
| Melting Point (°C) | 42.0-51.0 | [2] |
Application in the Synthesis of Kinase Inhibitors: The Case of Ritlecitinib (PF-06651600)
A prominent example of the utility of this compound is its role as a precursor in the synthesis of Ritlecitinib (PF-06651600), a highly selective and irreversible inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[3][4] Ritlecitinib is an FDA-approved oral medication for the treatment of severe alopecia areata.[3] The core of Ritlecitinib is a pyrazolo[1,5-a]pyrimidine scaffold, which can be constructed from a key intermediate derived from this compound.
Synthetic Pathway Overview
The synthesis of the pyrazolo[1,5-a]pyrimidine core of Ritlecitinib involves the initial conversion of this compound to a more elaborate intermediate, which then undergoes cyclization. While the exact proprietary synthesis route developed by Pfizer may have variations, a plausible and chemically sound approach based on established methodologies is outlined below.
Caption: Synthetic workflow from the starting material to the core heterocyclic structure.
Key Experimental Protocols
1. Synthesis of 3-(3-Fluoro-2-methylphenyl)-3-oxopropanenitrile
This step involves the acylation of the starting material. A common method is the Claisen condensation of this compound with an appropriate acylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide.
-
Materials: this compound, Ethyl formate, Sodium ethoxide, Anhydrous ethanol, Diethyl ether, Hydrochloric acid.
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a solution of this compound (1.0 equivalent) in anhydrous ethanol is added dropwise at 0 °C under an inert atmosphere.
-
Ethyl formate (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
The crude product is filtered, washed with cold water, and dried. It can be further purified by recrystallization from a suitable solvent like ethanol/water.
-
2. Synthesis of 5-(3-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine
The resulting β-ketonitrile is then cyclized with hydrazine to form the aminopyrazole intermediate.
-
Materials: 3-(3-Fluoro-2-methylphenyl)-3-oxopropanenitrile, Hydrazine hydrate, Ethanol.
-
Procedure:
-
A solution of 3-(3-fluoro-2-methylphenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol is prepared.
-
Hydrazine hydrate (1.2 equivalents) is added to the solution.
-
The mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the desired aminopyrazole.
-
3. Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The aminopyrazole is then reacted with a 1,3-dicarbonyl compound or its equivalent in a cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine ring system.
-
Materials: 5-(3-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine, Diethyl malonate (or a similar 1,3-dielectrophile), Sodium ethoxide, Ethanol.
-
Procedure:
-
To a solution of sodium ethoxide (2.2 equivalents) in ethanol, 5-(3-fluoro-2-methylphenyl)-1H-pyrazol-3-amine (1.0 equivalent) is added.
-
Diethyl malonate (1.1 equivalents) is then added, and the mixture is heated at reflux for 8-12 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The mixture is acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure pyrazolo[1,5-a]pyrimidine core.
-
Table 2: Representative Reaction Data
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | This compound, Ethyl formate | Sodium ethoxide | Ethanol | Room Temp. | 12-16 h | 75-85 |
| 2 | 3-(3-Fluoro-2-methylphenyl)-3-oxopropanenitrile, Hydrazine hydrate | - | Ethanol | Reflux | 4-6 h | 80-90 |
| 3 | 5-(3-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine, Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 8-12 h | 65-75 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Biological Activity and Signaling Pathway
The final drug, Ritlecitinib, derived from this synthetic pathway, is a potent inhibitor of JAK3 and TEC family kinases.[3][4]
Table 3: Biological Activity of Ritlecitinib (PF-06651600)
| Target | IC₅₀ (nM) | Assay Conditions | Reference |
| JAK3 | 33.1 | Enzymatic Assay | [5] |
| JAK1 | >10,000 | Enzymatic Assay | [5] |
| JAK2 | >10,000 | Enzymatic Assay | [5] |
| TYK2 | >10,000 | Enzymatic Assay | [5] |
| IL-2 induced STAT5 phosphorylation (human whole blood) | 244 | Cellular Assay | [5] |
| IL-15 induced STAT5 phosphorylation (human whole blood) | 266 | Cellular Assay | [5] |
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors.[6] This pathway is integral to immune cell development, differentiation, and function. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.
Ritlecitinib's high selectivity for JAK3 is achieved through the covalent interaction with a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[3] Other JAK family members have a serine at this position, conferring selectivity. By inhibiting JAK3, Ritlecitinib blocks the signaling of common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for lymphocyte function.[1] The dual inhibition of TEC family kinases, which are involved in T-cell and B-cell receptor signaling, further contributes to its immunomodulatory effects.[3]
Caption: Inhibition of the JAK3-STAT signaling pathway by Ritlecitinib.
Conclusion
This compound is a strategically important building block in medicinal chemistry, enabling the efficient synthesis of complex heterocyclic structures with significant therapeutic potential. Its application in the synthesis of the JAK3/TEC kinase inhibitor Ritlecitinib highlights its value in constructing potent and selective drug candidates. The reactivity of its activated methylene group allows for a range of synthetic transformations, leading to the formation of key pharmacophores. The detailed protocols and understanding of the biological pathways provided in this guide are intended to facilitate further research and development of novel therapeutics based on this versatile fluorinated synthon. The continued exploration of the synthetic utility of this compound is poised to yield new and improved treatments for a variety of diseases.
References
- 1. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-(3-Fluoro-2-methylphenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-(3-Fluoro-2-methylphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and method development.
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and analysis of structurally analogous compounds, providing a reliable reference for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound, assuming a standard deuterated chloroform (CDCl₃) solvent, are presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.25 | t | 1H | Ar-H |
| ~ 7.05 | d | 1H | Ar-H |
| ~ 6.95 | d | 1H | Ar-H |
| ~ 3.80 | s | 2H | -CH₂-CN |
| ~ 2.30 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 162 (d, J ≈ 245 Hz) | C-F |
| ~ 135 (d, J ≈ 5 Hz) | Ar-C |
| ~ 130 (d, J ≈ 8 Hz) | Ar-C |
| ~ 125 | Ar-C |
| ~ 117 (d, J ≈ 22 Hz) | Ar-C |
| ~ 117 | -CN |
| ~ 115 (d, J ≈ 3 Hz) | Ar-C |
| ~ 23 | -CH₂-CN |
| ~ 15 (d, J ≈ 4 Hz) | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2930 | Medium | Aliphatic C-H stretch |
| ~ 2250 | Strong | C≡N stretch (nitrile) |
| ~ 1610, 1580, 1470 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | C-F stretch |
| ~ 800-900 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound under electron ionization (EI) are presented below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 149 | High | [M]⁺ (Molecular Ion) |
| 148 | Medium | [M-H]⁺ |
| 134 | Medium | [M-CH₃]⁺ |
| 109 | High | [M-CH₂CN]⁺ |
| 96 | Medium | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field instrument.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
FT-IR Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a GC vial.
GC-MS Acquisition:
-
Inlet: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound, from sample preparation to data interpretation.
Caption: Workflow for Spectroscopic Analysis.
Disclaimer: The spectroscopic data presented in this document is predicted based on computational models and is intended for reference purposes only. Experimental verification is recommended for definitive structural confirmation.
Methodological & Application
synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile from 3-fluoro-2-methylbenzyl cyanide
For Researchers, Scientists, and Drug Development Professionals
Foreword
These application notes address the chemical properties and synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile. It is important to clarify a potential point of confusion in the nomenclature: This compound and 3-fluoro-2-methylbenzyl cyanide describe the same chemical entity. The synthesis of this compound, therefore, involves the formation of the cyanomethyl group on the 3-fluoro-2-methylphenyl scaffold, typically starting from the corresponding benzyl halide. This document provides a detailed protocol for this transformation, along with relevant chemical data.
Compound Data Summary
The following table summarizes the key physical and chemical properties of this compound. This data is essential for handling, characterization, and downstream applications of the compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₈FN | [1][2] |
| Molecular Weight | 149.17 g/mol | [1][2] |
| CAS Number | 500912-15-2 | [1][2] |
| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | [2] |
| Melting Point | 42.0-51.0 °C | [2] |
| Boiling Point | Not explicitly available | |
| Solubility | Soluble in most organic solvents | |
| Storage | Room temperature, dry and sealed | [1][2] |
Synthesis Protocol: Cyanation of 3-Fluoro-2-methylbenzyl Halide
The synthesis of this compound is effectively achieved through the nucleophilic substitution of a halide (e.g., chloride or bromide) on the benzylic carbon of 3-fluoro-2-methylbenzyl halide with a cyanide salt. This is a standard and widely used method for the preparation of benzyl cyanides.[3][4]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on the specific halide used and the scale of the reaction.
Materials:
-
3-Fluoro-2-methylbenzyl bromide (or chloride)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol (95%)
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-methylbenzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio by volume).
-
Addition of Cyanide: In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in water and add it to the solution of the benzyl bromide. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
Reaction Parameters and Expected Outcomes
The following table provides a summary of typical reaction parameters and expected outcomes.
| Parameter | Condition | Notes |
| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | NaCN is often used due to its lower cost. |
| Solvent System | Ethanol/Water, DMSO, DMF | A mixture of ethanol and water is a common and effective solvent system for this type of reaction.[4] |
| Reaction Temp. | 80 - 100 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 2 - 6 hours | Reaction time should be monitored by TLC to determine completion. |
| Yield | 80 - 95% | Yields are generally high for this type of reaction, but depend on the purity of the starting materials and the purification method.[4] |
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of the fluorine atom and the nitrile group allows for a variety of chemical transformations.
-
Pharmaceutical Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which are common functional groups in active pharmaceutical ingredients (APIs).[5] The fluorinated phenyl ring can enhance the metabolic stability and binding affinity of drug candidates.[6]
-
Agrochemical Development: Similar to pharmaceuticals, this compound can serve as a key intermediate in the synthesis of novel pesticides and herbicides.[1][2]
-
Materials Science: The unique electronic properties conferred by the fluoro and cyano groups make it a potential precursor for the synthesis of specialty polymers and other advanced materials.[6]
Safety Information
-
Toxicity: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, similar to other benzyl cyanides.[5] The use of personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Cyanide Hazard: The starting materials (sodium or potassium cyanide) are highly toxic. Ensure proper handling and disposal procedures are followed. In case of accidental exposure, seek immediate medical attention.
References
detailed experimental protocol for 2-(3-Fluoro-2-methylphenyl)acetonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(3-fluoro-2-methylphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is achieved through the nucleophilic substitution of 3-fluoro-2-methylbenzyl bromide with sodium cyanide. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and a summary of expected outcomes.
Introduction
This compound is a valuable building block in organic synthesis. The presence of the fluoromethylphenyl group makes it an important precursor for the synthesis of complex molecules with potential biological activity. The nitrile functional group can be readily converted into other functionalities such as carboxylic acids, amines, and amides, further highlighting its synthetic utility. The protocol described herein is based on well-established cyanation methodologies for benzyl halides, ensuring a reliable and reproducible synthesis.
Reaction Scheme
Caption: Synthesis of this compound via nucleophilic substitution.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Moles | Supplier |
| 3-Fluoro-2-methylbenzyl bromide | C₈H₈BrF | 203.05 | 10.15 g | 0.05 | Commercially Available |
| Sodium Cyanide | NaCN | 49.01 | 2.94 g | 0.06 | Sigma-Aldrich |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | Fisher Scientific |
| Water (Deionized) | H₂O | 18.02 | 20 mL | - | In-house |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 50 mL | - | In-house |
| Saturated Sodium Chloride Solution | NaCl (aq) | 58.44 | 50 mL | - | In-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | Acros Organics |
Table 2: Reaction Parameters and Expected Results
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 80-85 °C) |
| Reaction Time | 4 hours |
| Expected Yield | 80-90% |
| Product Appearance | Colorless to pale yellow oil |
| Purity (by GC/NMR) | >95% |
Experimental Protocol
Safety Precautions: This experiment must be performed in a well-ventilated fume hood. Sodium cyanide is highly toxic and should be handled with extreme care, avoiding contact with skin and inhalation. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. In case of contact with acid, sodium cyanide will release highly toxic hydrogen cyanide gas.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (2.94 g, 0.06 mol) and deionized water (20 mL).
-
Gently warm the mixture in a water bath to dissolve the sodium cyanide.
-
-
Addition of Reactants:
-
In a separate beaker, prepare a solution of 3-fluoro-2-methylbenzyl bromide (10.15 g, 0.05 mol) in 95% ethanol (100 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred sodium cyanide solution over a period of 30 minutes.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired (using a suitable eluent system such as hexane:ethyl acetate 4:1).
-
-
Work-up:
-
After 4 hours, allow the reaction mixture to cool to room temperature.
-
Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of ethanol.
-
Transfer the filtrate to a separatory funnel.
-
Add 100 mL of deionized water and 100 mL of diethyl ether to the separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Final Purification (Optional):
-
For higher purity, the crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(3-Fluoro-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. 2-(3-Fluoro-2-methylphenyl)acetonitrile is a valuable building block in medicinal chemistry and materials science, featuring a fluorinated and methylated aromatic ring coupled to a nitrile-containing side chain. The primary mode of palladium-catalyzed cross-coupling for this substrate is the α-arylation of the benzylic position, which is activated by the adjacent nitrile group. This reaction allows for the synthesis of more complex diarylacetonitrile derivatives, which are precursors to a wide range of biologically active molecules and functional materials. These application notes provide detailed protocols and data for the α-arylation of this compound with various aryl halides.
Dominant Reaction: α-Arylation of the Acetonitrile Moiety
The most prevalent palladium-catalyzed cross-coupling reaction involving this compound is the deprotonation of the carbon alpha to the nitrile group, followed by coupling with an aryl halide. This transformation, a variant of the Buchwald-Hartwig cross-coupling, is highly effective for creating a quaternary carbon center and expanding the molecular complexity.
Catalytic Cycle for α-Arylation
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Quantitative Data for α-Arylation of Substituted Phenylacetonitriles
While specific data for the α-arylation of this compound is not extensively published, the following table summarizes representative yields and conditions for the α-arylation of analogous substituted phenylacetonitriles with various aryl halides. These data provide a strong basis for reaction optimization.
| Entry | Phenylacetonitrile Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylacetonitrile | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 2 | 2-(4-Fluorophenyl)acetonitrile | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | P(tBu)₃ (3) | K₃PO₄ (2.0) | Dioxane | 80 | 16 | 88 |
| 3 | 2-(2-Methylphenyl)acetonitrile | 1-Bromonaphthalene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | THF | 70 | 24 | 85 |
| 4 | 2-Phenylacetonitrile | 2-Bromopyridine | Pd(OAc)₂ (3) | NIXANTPHOS (6) | NaOtBu (1.5) | Toluene | 110 | 18 | 78 |
| 5 | 2-(3-Methoxyphenyl)acetonitrile | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | DavePhos (2) | LHMDS (1.5) | THF | 65 | 10 | 95 |
Note: The data presented are based on published results for structurally similar substrates and serve as a guideline for the α-arylation of this compound. Optimization of reaction conditions may be necessary to achieve optimal yields.
Experimental Protocols
General Protocol for the Palladium-Catalyzed α-Arylation of this compound
This protocol provides a general method for the α-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene (to make a 0.1-0.2 M solution with respect to the limiting reagent). Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 equivalent) followed by the aryl bromide (1.2 equivalents).
-
Reaction: Seal the flask and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-arylated product.
Other Potential Cross-Coupling Reactions
While α-arylation is the most direct cross-coupling reaction for this compound, other transformations are conceivable if the substrate is modified. For instance, if a halogen atom were present on the aromatic ring, standard cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Heck could be employed to further functionalize the molecule. These reactions would typically not involve the acetonitrile moiety directly.
Conclusion
The palladium-catalyzed α-arylation of this compound provides a powerful and versatile method for the synthesis of complex diarylacetonitrile derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols and data provided herein serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to explore the utility of this important building block.
Application Notes and Protocols for the Alkylation of 2-(3-Fluoro-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the alkylation of 2-(3-fluoro-2-methylphenyl)acetonitrile. The following sections outline various synthetic strategies, including base-promoted alkylation with alcohols, phase-transfer catalyzed alkylation with alkyl halides, and transition metal-catalyzed approaches. While specific examples for the exact substrate are not prevalent in the cited literature, the provided protocols are based on well-established methods for the alkylation of substituted phenylacetonitriles and are expected to be highly applicable.
Base-Promoted α-Alkylation with Alcohols
This method offers a transition-metal-free approach to synthesize α-alkylated arylacetonitriles using alcohols as the alkylating agents. The reaction is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu).[1][2]
Experimental Protocol
A detailed procedure for the base-promoted α-alkylation of an arylacetonitrile with an alcohol is as follows:
-
To a dried reaction vessel, add the arylacetonitrile (e.g., this compound, 0.435 mmol), the corresponding alcohol (1.30 mmol), and potassium tert-butoxide (0.348 mmol).
-
Add toluene (10 mL) as the solvent.
-
The vessel is sealed and the reaction mixture is heated to 120°C.
-
The reaction is monitored for completion by techniques such as TLC or GC-MS. Reaction times may vary depending on the specific substrates.
-
Upon completion, the reaction is cooled to room temperature, quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired α-alkylated nitrile.
Data Presentation
The following table summarizes typical reaction conditions for the base-promoted α-alkylation of substituted phenylacetonitriles with benzyl alcohol.[1][2]
| Arylacetonitrile (0.435 mmol) | Alkylating Agent (1.30 mmol) | Base (0.348 mmol) | Solvent (10 mL) | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetonitrile | Benzyl alcohol | KOtBu | Toluene | 120 | 3 | 92 |
| 4-Methoxyphenylacetonitrile | Benzyl alcohol | KOtBu | Toluene | 120 | 3 | 95 |
| 4-Bromophenylacetonitrile | Benzyl alcohol | KOtBu | Toluene | 120 | 10 | 85 |
| 4-Fluorophenylacetonitrile | Benzyl alcohol | KOtBu | Toluene | 120 | 12 | 82 |
Experimental Workflow```dot
Caption: Workflow for Phase-Transfer Catalyzed Alkylation.
Transition Metal-Catalyzed Alkylation
Transition metal catalysts, such as those based on copper or palladium, can also be employed for the α-alkylation of arylacetonitriles. These methods often proceed through different mechanisms, such as borrowing hydrogen catalysis. [3][4]
Copper-Catalyzed Alkylation with Benzyl Alcohols
This protocol utilizes a copper-based catalytic system for the cross-coupling of arylacetonitriles with benzyl alcohols. [3]
Experimental Protocol
-
In a reaction tube, combine the arylacetonitrile (e.g., this compound), the benzyl alcohol, a copper salt (e.g., CuCl₂), and a ligand (e.g., TMEDA).
-
Add a base (e.g., K₂CO₃) and a solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120°C) for a given time.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is then purified by column chromatography to afford the alkylated product.
Data Presentation
The table below presents conditions for the copper-catalyzed alkylation of various phenylacetonitriles with benzyl alcohol. [3]
| Arylacetonitrile | Alkylating Agent | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA | K₂CO₃ | Toluene | 120 | 24 | up to 99 |
| p-F-phenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA | K₂CO₃ | Toluene | 120 | 24 | 52 (under air) |
| 3,4-dimethoxyphenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA | K₂CO₃ | Toluene | 120 | 24 | 67 |
Experimental Workflow
Caption: Workflow for Copper-Catalyzed Alkylation.
Disclaimer: The provided protocols are based on general methods for the alkylation of substituted phenylacetonitriles. Researchers should optimize these conditions for the specific substrate, this compound, and perform appropriate safety assessments before conducting any experiments.
References
Application Notes and Protocols: Synthesis of Novel Pharmaceutical Ingredients Using 2-(3-Fluoro-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluoro-2-methylphenyl)acetonitrile is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel heterocyclic compounds with potential therapeutic activities. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, allows for the exploration of structure-activity relationships (SAR) in drug design. This document provides detailed protocols for the synthesis of a novel pirfenidone analogue, a potential anti-fibrotic agent, starting from this compound. Pirfenidone is an approved drug for the treatment of idiopathic pulmonary fibrosis, and the development of new analogues is an active area of research to improve efficacy and safety profiles.[1][2][3]
Synthesis of a Novel Pirfenidone Analogue
The following protocol outlines a multi-step synthesis to prepare a novel pirfenidone analogue, specifically 1-(3-fluoro-2-methylphenyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound with potential as an anti-fibrotic agent. The synthetic strategy involves the construction of a substituted pyridin-2-one ring system.
Experimental Protocols
Step 1: Knoevenagel Condensation of this compound with an α,β-Unsaturated Ketone
This initial step involves the reaction of the starting material with an appropriate α,β-unsaturated ketone to form a key intermediate.
-
Materials:
-
This compound
-
4-(Dimethylamino)-3-buten-2-one
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-(dimethylamino)-3-buten-2-one (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate dihydropyridine derivative.
-
Step 2: Oxidative Aromatization to the Pyridin-2-one Core
The second step involves the oxidation of the dihydropyridine intermediate to form the final pyridin-2-one product.
-
Materials:
-
Intermediate from Step 1
-
Nitric acid (65%)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Suspend the intermediate from Step 1 in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add nitric acid (65%) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the final compound, 1-(3-fluoro-2-methylphenyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the novel pirfenidone analogue.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (by HPLC) (%) |
| 1 | 2-((3-Fluoro-2-methylphenyl)(6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl)malononitrile | C₁₇H₁₄FN₃O | 295.31 | 75-85 | >95 |
| 2 | 1-(3-Fluoro-2-methylphenyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₁₄H₁₁FN₂O | 242.25 | 80-90 | >98 |
Visualizations
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression of the synthetic pathway.
Caption: Synthetic workflow for the novel pirfenidone analogue.
Experimental Workflow
This diagram outlines the key stages of the experimental procedure.
References
- 1. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of the pirfenidone derivatives as antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors from 2-(3-Fluoro-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. This document provides detailed application notes and protocols for the development of a novel class of kinase inhibitors derived from the versatile building block, 2-(3-Fluoro-2-methylphenyl)acetonitrile.[2][3] This starting material offers a unique scaffold for the synthesis of complex heterocyclic compounds with potential kinase inhibitory activity.
These notes will guide researchers through a plausible synthetic route to a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, followed by detailed protocols for its biological evaluation.
Synthesis of a Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitor
The following is a representative synthetic protocol for the preparation of a hypothetical kinase inhibitor, Compound X , from this compound. The pyrazolo[1,5-a]pyrimidine scaffold is a common core in many kinase inhibitors.[4][5]
Protocol 1: Synthesis of Compound X
Step 1: Synthesis of 3-(3-Fluoro-2-methylphenyl)-3-oxopropanenitrile
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Add sodium ethoxide (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Slowly add diethyl oxalate (1.1 eq) and continue stirring at room temperature for 12 hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-Amino-3-(3-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
-
Dissolve the product from Step 1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyrazole derivative.
Step 3: Synthesis of Compound X (a hypothetical pyrazolo[1,5-a]pyrimidine derivative)
-
In a sealed tube, combine the pyrazole derivative from Step 2 (1.0 eq), acetylacetone (1.5 eq), and a catalytic amount of piperidine in ethanol.
-
Heat the mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Compound X .
Biological Evaluation of Kinase Inhibitors
Once synthesized, the inhibitory activity and selectivity of Compound X must be determined. The following are standard protocols for these evaluations.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[6]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Compound X (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a well of the microplate, add 2.5 µL of the serially diluted Compound X or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on the target kinase.[1]
Materials:
-
Cancer cell line expressing the target kinase
-
Appropriate cell culture medium and supplements
-
Compound X
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of Compound X to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) by plotting the data.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity of Compound X
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.[6]
Table 2: Cellular Anti-proliferative Activity of Compound X
| Cell Line | Target Kinase | Compound X GI50 (µM) |
| Cell Line 1 | Kinase A | 0.5 |
| Cell Line 2 | Kinase D | 0.2 |
| Control Cell Line | - | >50 |
Visualizations
Diagram 1: Synthetic Pathway to Compound X
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: 2-(3-Fluoro-2-methylphenyl)acetonitrile as a Key Intermediate in the Synthesis of Fluxapyroxad
Introduction
2-(3-Fluoro-2-methylphenyl)acetonitrile is a crucial building block in the synthesis of modern crop protection agents. Its specific substitution pattern makes it an ideal precursor for the development of highly active fungicides, most notably Fluxapyroxad. Fluxapyroxad is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide that provides effective control against a wide range of fungal pathogens in various crops. These application notes provide detailed protocols for the synthesis of Fluxapyroxad from this compound and its subsequent evaluation.
Key Applications
-
Fungicide Synthesis: Serves as a primary intermediate for the synthesis of Fluxapyroxad, a widely used agricultural fungicide.
-
Agrochemical Research: Utilized in the development of new SDHI fungicides and other crop protection agents.
-
Chemical Synthesis: A versatile building block for introducing the 3-fluoro-2-methylphenyl moiety in various chemical syntheses.
Quantitative Data Summary
Table 1: Efficacy of Fluxapyroxad Against Various Fungal Pathogens
| Fungal Pathogen | Crop | Efficacy (EC50 in mg/L) | Reference |
| Zymoseptoria tritici | Wheat | 0.05 - 0.1 | |
| Puccinia triticina | Wheat | 0.1 - 0.5 | |
| Botrytis cinerea | Grapes | 0.2 - 1.0 | |
| Alternaria solani | Potatoes | 0.3 - 1.5 | |
| Mycosphaerella fijiensis | Bananas | 0.08 - 0.3 |
Table 2: Physical and Chemical Properties of Fluxapyroxad
| Property | Value |
| Molecular Formula | C18H12F5N3O |
| Molar Mass | 397.31 g/mol |
| Melting Point | 157-160 °C |
| Water Solubility | 3.6 mg/L (at 20 °C) |
| Vapor Pressure | < 1 x 10^-5 Pa (at 20 °C) |
Experimental Protocols
Protocol 1: Synthesis of Fluxapyroxad from this compound
This protocol outlines the key steps in the synthesis of Fluxapyroxad. The synthesis involves the conversion of the nitrile group to a carboxylic acid, followed by amide coupling with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Step 1: Hydrolysis of this compound to 2-(3-Fluoro-2-methylphenyl)acetic acid
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (2:1), add sodium hydroxide (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-fluoro-2-methylphenyl)acetic acid.
Step 2: Amide Coupling to form Fluxapyroxad
-
Dissolve 2-(3-fluoro-2-methylphenyl)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or N,N-dimethylformamide.
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a base like triethylamine (2.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Fluxapyroxad.
Protocol 2: In Vitro Antifungal Assay of Fluxapyroxad
This protocol describes a method to evaluate the efficacy of Fluxapyroxad against a target fungal pathogen using a microtiter plate assay.
-
Prepare a stock solution of Fluxapyroxad in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in a suitable liquid growth medium (e.g., potato dextrose broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a spore suspension of the target fungus in the growth medium.
-
Add the spore suspension to each well of the microtiter plate.
-
Include positive (fungus with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal growth temperature for the fungus for 48-72 hours.
-
Determine the fungal growth inhibition by measuring the optical density at 600 nm using a microplate reader.
-
Calculate the EC50 value (the concentration of the compound that inhibits 50% of fungal growth) using a dose-response curve.
Diagrams
Caption: Synthesis workflow for Fluxapyroxad.
Caption: Mechanism of action of Fluxapyroxad.
Application Notes and Protocols for Purity Analysis of 2-(3-Fluoro-2-methylphenyl)acetonitrile by Analytical HPLC
Introduction
2-(3-Fluoro-2-methylphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the purity assessment of pharmaceuticals and intermediates.[2][3] This document provides a detailed application note and protocol for the determination of purity of this compound using a reversed-phase HPLC (RP-HPLC) method.
The described method is designed to separate the main component from potential process-related impurities and degradation products. The method is based on established principles of chromatographic separation for small aromatic molecules and is intended to be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]
Analytical Method
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The nitrile group and the fluorinated aromatic ring of the target compound allow for strong UV absorbance, making UV detection a suitable choice.
Instrumentation and Chromatographic Conditions
A standard analytical HPLC system equipped with a UV detector is used. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using a suitable method such as sonication or vacuum filtration.
2. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
3. Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution for purity analysis.
-
The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation Summary
The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]
Data Presentation: Summary of Method Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 0.05 - 0.15 mg/mL | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | RSD ≤ 2.0% |
| LOD | 0.001 mg/mL | - |
| LOQ | 0.003 mg/mL | - |
| Robustness | No significant impact on results with minor changes in flow rate, column temperature, and mobile phase composition. | Results remain within acceptable limits |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of HPLC Method Validation Parameters.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for a robust and scalable two-step synthesis of 2-(3-fluoro-2-methylphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthetic strategy involves the initial benzylic bromination of 3-fluoro-2-methyltoluene followed by a phase-transfer catalyzed cyanation. The protocols are designed for large-scale production, emphasizing safety, efficiency, and scalability. Quantitative data is summarized, and detailed experimental procedures are provided.
Introduction
This compound is a crucial building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures. The presence of the fluorinated and methylated phenyl ring, combined with the reactive nitrile group, makes it an important intermediate for the development of novel therapeutic agents. The increasing demand for this intermediate necessitates a scalable, safe, and cost-effective synthetic process suitable for industrial application. The following protocols outline a two-step synthesis amenable to large-scale production.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step process starting from 3-fluoro-2-methyltoluene. The first step is a free-radical benzylic bromination to yield 3-fluoro-2-methylbenzyl bromide. The second step involves the nucleophilic substitution of the bromide with a cyanide anion, facilitated by a phase-transfer catalyst, to produce the target compound.
Step 1: Large-Scale Synthesis of 3-Fluoro-2-methylbenzyl bromide
Introduction to Benzylic Bromination
Benzylic bromination is a key transformation for the functionalization of toluene derivatives. For large-scale operations, traditional methods using elemental bromine in chlorinated solvents pose significant safety and environmental hazards. A modern and scalable alternative is the use of N-bromosuccinimide (NBS) as the bromine source, often initiated by light (photochemical) or a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). Photochemical methods, particularly in continuous-flow reactors, offer enhanced safety, selectivity, and scalability.[1][2] The use of acetonitrile as a solvent is a greener alternative to commonly used chlorinated solvents.[1][2]
Experimental Protocol: Photochemical Benzylic Bromination in a Continuous-Flow Reactor
This protocol is adapted from scalable procedures for the light-induced benzylic bromination of substituted toluenes.[1][2][3]
Materials and Equipment:
-
3-Fluoro-2-methyltoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (HPLC grade)
-
Continuous-flow reactor system equipped with a pump, transparent fluorinated ethylene polymer (FEP) tubing, and a suitable light source (e.g., compact fluorescent lamp or LEDs)
-
Temperature controller for the reactor
-
Work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Preparation of the Reagent Solution: In a suitable container, protected from light, prepare a 0.5 M solution of 3-fluoro-2-methyltoluene in acetonitrile. For every 1.0 equivalent of 3-fluoro-2-methyltoluene, add 1.05 equivalents of N-bromosuccinimide (NBS). Ensure complete dissolution of the starting material, while NBS may remain as a slurry.
-
Reaction Setup: Prime the continuous-flow reactor system with acetonitrile. Set the desired reaction temperature (a starting point of 40-60°C can be used to ensure a reasonable reaction rate).[2]
-
Reaction Execution: Pump the reagent solution through the FOP tubing of the flow reactor, which is irradiated by the light source. The flow rate should be adjusted to achieve a residence time sufficient for high conversion (this will need to be optimized for the specific reactor setup, but a starting point could be a residence time of 20-30 minutes).
-
Monitoring the Reaction: The reaction progress can be monitored by collecting samples at the reactor outlet and analyzing them by GC-MS or HPLC to determine the conversion of the starting material and the selectivity for the desired monobrominated product.
-
Work-up: The output from the reactor is collected in a suitable vessel. The solvent (acetonitrile) is removed under reduced pressure using a rotary evaporator. The resulting residue contains the crude 3-fluoro-2-methylbenzyl bromide and succinimide.
-
Purification: The crude product is purified by vacuum distillation to separate the desired 3-fluoro-2-methylbenzyl bromide from the succinimide and any unreacted starting material or dibrominated byproducts.
Quantitative Data (Expected)
| Parameter | Value | Reference |
| Yield | 85-95% | [2] |
| Purity | >98% (after distillation) | [1] |
| Selectivity (Mono- vs. Di-bromination) | >95% | [2] |
Note: The presented data is based on similar substituted toluenes and may require optimization for 3-fluoro-2-methyltoluene.
Step 2: Large-Scale Synthesis of this compound
Introduction to Phase-Transfer Catalyzed Cyanation
The conversion of benzyl halides to benzyl cyanides is a classic nucleophilic substitution reaction. On a large scale, the use of phase-transfer catalysis (PTC) is highly advantageous.[4] A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl halide is dissolved.[5][6] This method avoids the need for hazardous and expensive anhydrous polar aprotic solvents, increases reaction rates, and often leads to higher yields and purities.[7]
Experimental Protocol: Phase-Transfer Catalyzed Cyanation
Materials and Equipment:
-
3-Fluoro-2-methylbenzyl bromide (from Step 1)
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
-
Jacketed glass reactor with mechanical stirrer, condenser, and temperature probe
-
Personal Protective Equipment (PPE) suitable for handling highly toxic cyanides
Procedure:
-
Safety Precautions: Sodium cyanide is highly toxic. All operations must be conducted in a well-ventilated fume hood or a contained environment. Personnel must be equipped with appropriate PPE, including gloves, lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available. Avoid any contact with acids, which would liberate highly toxic hydrogen cyanide gas.
-
Reaction Setup: Charge the jacketed reactor with 3-fluoro-2-methylbenzyl bromide (1.0 equivalent) and toluene.
-
Aqueous Phase Preparation: In a separate vessel, carefully dissolve sodium cyanide (1.1-1.2 equivalents) and TBAB (0.02-0.05 equivalents) in water.
-
Reaction Execution: Add the aqueous sodium cyanide/TBAB solution to the reactor containing the benzyl bromide in toluene. Heat the biphasic mixture to 60-70°C with vigorous stirring.
-
Monitoring the Reaction: The reaction progress is monitored by TLC or HPLC until the starting benzyl bromide is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene to recover any residual product.
-
Combine the organic layers and wash with water, followed by a brine wash.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity product.
-
Quantitative Data (Expected)
| Parameter | Value | Reference |
| Yield | 90-97% | [8] |
| Purity | >99% (after purification) |
Note: The presented data is based on similar benzyl halide cyanations using PTC and may require optimization for the specific substrate.
Safety Considerations
Benzylic Bromination
-
N-Bromosuccinimide (NBS): Can be an irritant. Handle with appropriate PPE. The reaction can be exothermic, and temperature control is important, especially in batch processes. Continuous-flow reactors offer better heat management.
-
Radical Initiators (e.g., AIBN): Can be thermally unstable. Follow recommended storage and handling procedures.
-
Solvents: Acetonitrile is flammable. Use in a well-ventilated area away from ignition sources.
Cyanation
-
Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. All handling must be performed in a controlled environment by trained personnel with appropriate PPE.[9]
-
Hydrogen Cyanide (HCN) Gas: NaCN reacts with acids to produce highly toxic and flammable HCN gas. Strictly avoid contact between cyanide-containing solutions and acidic materials. The workup should be performed under neutral or slightly basic conditions.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental and safety regulations. A common quenching procedure involves treatment with an oxidizing agent like sodium hypochlorite under basic conditions.
Logical Relationships and Workflows
Conclusion
The presented two-step synthesis provides a scalable and efficient pathway to this compound. The use of a continuous-flow photochemical bromination and phase-transfer catalyzed cyanation represents a modern, safer, and more environmentally benign approach compared to traditional methods. These protocols, with appropriate optimization, can be implemented for the large-scale industrial production of this valuable pharmaceutical intermediate. Strict adherence to safety protocols, particularly during the cyanation step, is paramount.
References
- 1. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A scalable procedure for light-induced benzylic brominations in continuous flow. | Semantic Scholar [semanticscholar.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. mdpi.com [mdpi.com]
- 6. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, which typically proceeds via nucleophilic substitution (SN2) of 3-fluoro-2-methylbenzyl halide with a cyanide salt.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following:
-
Reagent Quality:
-
Starting Material: Ensure the purity of the 3-fluoro-2-methylbenzyl halide. Impurities can lead to side reactions. Consider purification of the starting material by distillation or chromatography if purity is questionable.
-
Cyanide Salt: Sodium cyanide (NaCN) or potassium cyanide (KCN) are hygroscopic. Use freshly opened, anhydrous salt or dry it thoroughly in a vacuum oven before use. Moisture can hydrolyze the cyanide and deactivate it.
-
Solvent: Use anhydrous aprotic polar solvents like DMSO, DMF, or acetonitrile. Water content can promote unwanted side reactions, such as the formation of 3-fluoro-2-methylbenzyl alcohol.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, promoting side reactions. Experiment with a temperature range (e.g., 60-90°C) to find the optimum.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Mixing: In a solid-liquid phase reaction, ensure vigorous stirring to maximize the surface area contact between the cyanide salt and the benzyl halide dissolved in the solvent.
Q2: I'm observing significant impurity formation. What are these side-products and how can I minimize them?
A2: The primary synthesis route is susceptible to several side reactions.
-
Hydrolysis Product (3-fluoro-2-methylbenzyl alcohol): This forms if water is present in the reaction mixture.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering.
-
-
Isocyanide Formation: A small amount of the isocyanide isomer may form.
-
Solution: While difficult to eliminate completely, using a polar aprotic solvent can favor the desired nitrile formation.
-
-
Elimination Products: If a strong, sterically hindered base is present or formed in situ, E2 elimination could occur, though this is less common for benzyl halides.
-
Solution: Control the reaction temperature and use a non-basic cyanide source where possible.
-
Q3: The reaction seems to stall and does not go to completion. What should I do?
A3: A stalled reaction can be due to several factors:
-
Insoluble Cyanide Salt: The cyanide salt may not be sufficiently soluble in the chosen solvent. While full dissolution is not always necessary, poor solubility can limit the reaction rate. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to improve the transport of the cyanide anion into the organic phase.
-
Deactivation of Catalyst: If using a phase-transfer catalyst, it may have degraded. Ensure its stability under the reaction conditions.
-
Insufficient Reagent: The molar ratio of cyanide to benzyl halide might be too low. A slight excess of the cyanide salt (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.[1]
Q4: How critical is the choice of solvent?
A4: The solvent plays a crucial role. Aprotic polar solvents like DMSO, DMF, and acetonitrile are ideal because they can solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic. Protic solvents like ethanol or water should be avoided as they can solvate the cyanide anion, reducing its nucleophilicity, and can also participate in hydrolysis side reactions.
Data Presentation: Impact of Reaction Parameters on Yield
| Parameter Varied | Conditions | Yield (%) | Purity (%) | Reference |
| Temperature | 70 °C, 2 hours | 83.6 | 99.8 | [1] |
| 90 °C, 2 hours | 78.7 | 98.4 | [1] | |
| Cyanide Stoichiometry | 1.0 eq. NaCN | 77.8 | 98.4 | [1] |
| 1.15 eq. NaCN | 83.6 | 99.8 | [1] | |
| 2.0 eq. NaCN | 80.7 | 98.1 | [1] | |
| Solvent (Ionic Liquid) | [Bmim]PF₆ | 83.6 | 99.8 | [1] |
| [Bmim]BF₄ | 76.3 | 97.1 | [1] | |
| [Emim]BF₄ | 73.4 | 98.3 | [1] |
Note: The original study used ionic liquids as solvents. While highly effective, DMSO or DMF are more common and accessible choices for this type of reaction.
Experimental Protocol
This protocol describes a general method for the synthesis of this compound.
Materials:
-
3-fluoro-2-methylbenzyl chloride (or bromide) (1.0 eq)
-
Sodium cyanide (NaCN) (1.15 eq)[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium cyanide (1.15 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask. Begin vigorous stirring to create a slurry.
-
Substrate Addition: Dissolve 3-fluoro-2-methylbenzyl chloride (1.0 eq) in a small amount of anhydrous DMSO and add it dropwise to the stirred slurry at room temperature.
-
Reaction: Heat the reaction mixture to 70-80°C.[1] Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water. Caution: This will quench any unreacted cyanide. Perform in a well-ventilated fume hood.
-
Extract the aqueous layer with toluene (3x).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
The following diagrams illustrate the general experimental workflow and a logical troubleshooting process.
Caption: A typical workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the cyanation reaction.
References
Technical Support Center: Synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this compound.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the possible causes and solutions?
Answer: Low or no yield in the synthesis of this compound, typically prepared via nucleophilic substitution of a 3-fluoro-2-methylbenzyl halide with a cyanide salt, can stem from several factors:
-
Poor Quality of Starting Materials: Ensure the 3-fluoro-2-methylbenzyl halide is pure and not degraded. The presence of impurities or decomposition products can inhibit the reaction. The cyanide salt (e.g., NaCN or KCN) should be dry and finely powdered to maximize its reactivity.
-
Reaction Conditions: The choice of solvent and temperature is critical. Aprotic polar solvents like DMSO, DMF, or acetonitrile are generally preferred to dissolve the cyanide salt and promote the SN2 reaction. The reaction temperature should be optimized; too low may result in a sluggish reaction, while too high can lead to side product formation.
-
Moisture: The presence of water can lead to the hydrolysis of the cyanide salt and the formation of unwanted byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Insufficient Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion.
Troubleshooting Steps:
-
Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Ensure your reaction setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
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Optimize the reaction temperature and time based on literature for similar substrates or by running small-scale test reactions.
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Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) if you are using a biphasic solvent system to improve the reaction rate.
Issue 2: Presence of Multiple Spots on TLC Analysis of the Crude Product
Question: My crude product shows multiple spots on the TLC plate. What are the likely side products, and how can I minimize their formation?
Answer: The formation of multiple side products is a common issue. Based on the typical synthetic route (cyanomethylation of a benzyl halide), the following side products are plausible:
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Unreacted Starting Material: The 3-fluoro-2-methylbenzyl halide may persist if the reaction is incomplete.
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Dimerized Byproduct: Coupling of the benzyl halide can form 1,2-bis(3-fluoro-2-methylphenyl)ethane.
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Isomeric Impurities: If the starting material is not isomerically pure, you may form other isomers such as 2-(5-fluoro-2-methylphenyl)acetonitrile.
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Oxidation Products: Exposure to air, especially at elevated temperatures, can lead to the formation of 3-fluoro-2-methylbenzaldehyde or 3-fluoro-2-methylbenzoic acid.
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Hydrolysis Product: The nitrile product can be partially hydrolyzed to 2-(3-Fluoro-2-methylphenyl)acetamide in the presence of water, especially during workup.
Strategies to Minimize Side Products:
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Control Stoichiometry: Use a slight excess of the cyanide salt to ensure complete conversion of the benzyl halide.
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Maintain Inert Atmosphere: Performing the reaction under nitrogen or argon minimizes oxidation.
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Temperature Control: Avoid excessively high temperatures which can promote dimerization and other side reactions.
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Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.
A logical workflow for troubleshooting low yield and impurity issues is presented below.
optimizing reaction temperature for 2-(3-Fluoro-2-methylphenyl)acetonitrile synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile, with a focus on optimizing the reaction temperature. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis method is the nucleophilic substitution reaction (SN2) of 3-Fluoro-2-methylbenzyl bromide with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This reaction is typically carried out in a polar aprotic solvent.
Q2: What is a typical starting temperature for this reaction?
A2: A good starting point for the reaction temperature is in the range of 60-80 °C. Optimization within this range, and potentially slightly outside of it, is often necessary to achieve the best balance of reaction rate and yield while minimizing side products.
Q3: How does reaction temperature generally affect the synthesis of this compound?
A3: Temperature is a critical parameter in this synthesis.
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Higher temperatures (e.g., > 100 °C) can accelerate the reaction rate but may also lead to an increase in the formation of impurities and decomposition of the product or starting material.
-
Lower temperatures (e.g., < 50 °C) can result in a cleaner reaction profile with fewer side products but may lead to impractically long reaction times or incomplete conversion.
Q4: What are some common side reactions to be aware of when optimizing the temperature?
A4: At elevated temperatures, potential side reactions include the formation of elimination products, hydrolysis of the nitrile if water is present, and reaction of the benzyl bromide with the solvent. Close monitoring of the reaction progress by techniques such as TLC or GC-MS is recommended.
Q5: Which solvents are recommended for this reaction?
A5: Polar aprotic solvents are generally preferred for this type of nucleophilic substitution. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile. The choice of solvent can influence the optimal reaction temperature. For instance, reactions in DMSO may proceed at lower temperatures compared to those in acetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue | Possible Cause | Troubleshooting Steps & Temperature Optimization |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being overcome. | - Gradually increase the reaction temperature in 10 °C increments, for example, from 60 °C up to 90 °C.- Monitor the reaction progress at each temperature point using TLC or GC to observe the consumption of starting material.- Consider that the optimal temperature may vary depending on the solvent used. |
| Decomposition of starting material or product: The reaction temperature is too high. | - If significant impurity formation is observed at higher temperatures, reduce the reaction temperature.- Try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at higher temperatures. | |
| High Levels of Impurities | Side reactions are occurring at the current temperature: Elevated temperatures can promote elimination or other side reactions. | - Lower the reaction temperature to favor the desired SN2 pathway over side reactions.- Analyze the impurities to understand the side reactions. For example, the presence of 3-fluoro-2-methylbenzyl alcohol suggests hydrolysis, which can be exacerbated by higher temperatures if water is present. |
| Reaction of benzyl bromide with the solvent: Some solvents can react with the starting material at higher temperatures. | - If solvent-adducts are detected, consider switching to a more inert solvent.- Lowering the reaction temperature can also mitigate this issue. | |
| Incomplete Reaction/Stalled Reaction | Insufficient thermal energy: The reaction has reached a point where the rate has significantly slowed down at the current temperature. | - After an initial period at a moderate temperature (e.g., 60 °C), a slight increase in temperature (e.g., to 70-80 °C) can help drive the reaction to completion.- Ensure efficient stirring, as poor mixing can lead to localized temperature gradients and incomplete reaction. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
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Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
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Reagent Addition: Add sodium cyanide (1.1 to 1.5 equivalents) to the solvent.
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Heating: Heat the mixture to the desired reaction temperature (e.g., starting at 70 °C) with vigorous stirring.
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Substrate Addition: Slowly add a solution of 3-Fluoro-2-methylbenzyl bromide (1.0 equivalent) in the same solvent to the heated cyanide suspension.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Data Presentation
The following table provides a hypothetical summary of how reaction temperature can influence the yield and purity of this compound. Researchers should generate their own data through systematic experimentation.
| Reaction Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Product (%) | Purity of Product (%) | Key Observations |
| 50 | 24 | 75 | 65 | 98 | Slow reaction rate, clean product profile. |
| 70 | 8 | >95 | 88 | 95 | Good balance of reaction rate and purity. |
| 90 | 4 | >99 | 85 | 88 | Faster reaction, but increased impurity formation. |
| 110 | 2 | >99 | 70 | 75 | Significant decomposition and side product formation observed. |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting and optimizing the reaction temperature.
preventing byproduct formation in 2-(3-Fluoro-2-methylphenyl)acetonitrile reactions
Welcome to the technical support center for 2-(3-Fluoro-2-methylphenyl)acetonitrile. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to byproduct formation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered when working with this compound?
The primary byproducts typically arise from the reactivity of the nitrile group and the acidic benzylic proton. The most common unintended products are:
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Hydrolysis Products: 2-(3-Fluoro-2-methylphenyl)acetamide and 2-(3-Fluoro-2-methylphenyl)acetic acid.
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Dimerization Product: 2-cyano-2,3-bis(3-fluoro-2-methylphenyl)propanenitrile.
Q2: My reaction is generating the amide or carboxylic acid derivative of my starting material. What causes this and how can it be prevented?
This is a classic case of nitrile hydrolysis. The nitrile group (C≡N) can react with water in two stages, first forming an amide and then a carboxylic acid.[1] This process is significantly accelerated by the presence of strong acids or bases.[1][2] To prevent this:
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Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents. Consider using a drying agent or molecular sieves in the reaction.
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Inert Atmosphere: Work under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.
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Control pH: Avoid strongly acidic or basic aqueous workups if the nitrile group needs to remain intact. If pH adjustment is necessary, perform it at low temperatures and for the shortest duration possible.
Q3: I'm observing a significant amount of a high-molecular-weight impurity in my crude product. What is the likely identity of this byproduct?
A high-molecular-weight species is often a dimer of the starting material. The methylene bridge (the -CH2- group) in this compound is adjacent to both the phenyl ring and the electron-withdrawing nitrile group, making its protons acidic. In the presence of a base, this position can be deprotonated to form a carbanion, which can then act as a nucleophile and attack another molecule of the starting material, leading to a dimer.
Q4: What specific experimental strategies can I employ to minimize the formation of the dimer byproduct?
Dimerization is typically base-catalyzed. To minimize this side reaction, consider the following strategies:
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Choice of Base: Use a non-nucleophilic or sterically hindered base. If possible, use a weaker base that is just strong enough to effect the desired transformation.
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Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the competing dimerization reaction.
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Slow Reagent Addition: Add the base or other reagents slowly and in a controlled manner to avoid localized high concentrations.
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Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization pathway.
Troubleshooting Guide for Byproduct Formation
This guide provides a systematic approach to identifying and mitigating common side reactions.
| Observation / Problem | Potential Cause | Suggested Solutions & Mitigation Strategies |
| Presence of 2-(3-Fluoro-2-methylphenyl)acetamide and/or 2-(3-Fluoro-2-methylphenyl)acetic acid. | Hydrolysis of the nitrile functional group.[1][3] | 1. Strict Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Dry glassware in an oven ( >120°C) and cool under an inert atmosphere. 2. Inert Gas Blanket: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture ingress. 3. pH Control: Avoid strongly acidic (e.g., concentrated HCl) or alkaline (e.g., NaOH solution) conditions, especially at elevated temperatures.[1] If an aqueous workup is required, use buffered solutions or perform extractions quickly at low temperatures. 4. Milder Reagents: If possible, select reagents that do not require harsh acidic or basic conditions. |
| Formation of a high molecular weight species, identified as a dimer. | Base-catalyzed self-condensation via deprotonation of the benzylic carbon. | 1. Temperature Control: Maintain a low reaction temperature (e.g., 0°C to -78°C) to reduce the rate of dimerization. 2. Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) instead of smaller, more nucleophilic bases (e.g., NaH, NaOMe). 3. Controlled Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration, thereby minimizing the opportunity for the generated carbanion to react with the starting material. 4. Reverse Addition: Consider adding the acetonitrile substrate to the base solution (reverse addition) to ensure the substrate is immediately consumed in the desired reaction. |
| Complex mixture of byproducts, including potential elimination or substitution products. | Instability of starting material or intermediates under reaction conditions. May stem from the synthesis route of the starting material (e.g., from a benzylic halide).[4][5] | 1. Purity of Starting Material: Ensure the this compound is pure and free from precursors like benzylic halides. 2. Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the desired product is formed to prevent subsequent degradation or side reactions. 3. Scavengers: If trace amounts of acid or base are suspected to cause decomposition, consider adding a non-interfering scavenger (e.g., proton sponge for acid). |
Key Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reaction Setup
This protocol is designed to minimize hydrolysis byproducts by rigorously excluding water.
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Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be oven-dried at 120°C for at least 4 hours and assembled hot.
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System Assembly: Assemble the glassware and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) while it cools to room temperature. Use well-greased joints to ensure a good seal.
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Solvent & Reagent Preparation: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Transfer solvents and liquid reagents using dry syringes or cannulas. Solid reagents should be dried in a vacuum oven.
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Reaction Execution: Maintain a gentle, positive flow of inert gas throughout the entire duration of the reaction, including workup if possible.
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Quenching: Quench the reaction using a non-aqueous method if feasible, or by adding it to a cold, buffered aqueous solution.
Protocol 2: Controlled Deprotonation to Minimize Dimerization
This protocol is intended for reactions requiring the formation of the benzylic carbanion while minimizing self-condensation.
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Setup: Use an anhydrous reaction setup as described in Protocol 1.
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Initial Cooling: Dissolve the this compound in the chosen anhydrous solvent and cool the solution to the desired low temperature (e.g., -78°C using a dry ice/acetone bath).
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Base Preparation: Prepare a solution of the base (e.g., Lithium diisopropylamide, LDA) in a separate flask.
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Slow Addition: Add the base solution to the cooled substrate solution dropwise via a syringe pump over an extended period (e.g., 30-60 minutes). This ensures the generated carbanion reacts with the intended electrophile rather than another molecule of the starting material.
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Monitoring: Maintain the low temperature and stir for the required duration before proceeding with the addition of the electrophile or the next reaction step.
Visual Guides
Caption: Common byproduct formation pathways from this compound.
Caption: A logical workflow for troubleshooting byproduct formation in reactions.
References
Technical Support Center: Scale-Up of 2-(3-Fluoro-2-methylphenyl)acetonitrile Production
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-(3-Fluoro-2-methylphenyl)acetonitrile synthesis. This key intermediate is valuable for the creation of complex molecules in the pharmaceutical and agrochemical industries.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis route for this compound?
A1: The most prevalent method is the nucleophilic substitution of a 3-fluoro-2-methylbenzyl halide (such as the bromide or chloride) with an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is usually carried out in a polar solvent system.
Q2: Why is scaling up this reaction not a linear process?
A2: Scaling up this synthesis is non-linear due to changes in physical properties and safety considerations. A key factor is the surface-area-to-volume ratio, which decreases as the reactor size increases. This significantly impacts heat transfer, making it more challenging to control the temperature of exothermic reactions.
Q3: What are the primary safety concerns when scaling up this process?
A3: The primary safety concerns involve the handling of highly toxic cyanide salts and the potential for exothermic runaway reactions.[2][3] Cyanide salts can be fatal if ingested, inhaled, or absorbed through the skin, and they can release highly toxic hydrogen cyanide (HCN) gas if they come into contact with acids. Proper containment, personal protective equipment (PPE), and emergency quenching and ventilation procedures are critical.
Q4: What are the most common impurities I should expect?
A4: Common impurities can include unreacted 3-fluoro-2-methylbenzyl halide, the corresponding isonitrile byproduct, and potentially elimination or hydrolysis byproducts. The formation of these is often exacerbated by poor temperature control at a larger scale.
Q5: Should I consider continuous flow chemistry for this process?
A5: Continuous flow chemistry is an excellent alternative to traditional batch processing for this reaction, especially at a larger scale. It offers significant advantages in safety by minimizing the amount of hazardous material at any given time and provides superior heat and mass transfer, which can lead to better yields and purity.[2][3]
Troubleshooting Guide: Common Scale-Up Issues
| Issue | Potential Cause at Scale | Troubleshooting/Mitigation Strategy |
| Decreased Yield | Inefficient Heat Transfer: The cyanation of benzyl halides is exothermic.[3] In large reactors, poor heat dissipation can lead to localized "hot spots," causing degradation of the starting material or product and promoting side reactions. | • Implement Controlled Reagent Addition: Add the benzyl halide solution slowly to the cyanide slurry to control the rate of heat generation. • Improve Cooling Efficiency: Ensure the reactor has an appropriately sized cooling jacket and that the coolant flow rate is sufficient. • Consider a Semi-Batch Process: Adding the benzyl halide in portions allows for better temperature management.[4] |
| Poor Mixing/Mass Transfer: Inadequate agitation can result in a non-homogenous reaction mixture, with localized areas of high or low reactant concentration. This can lead to incomplete conversion. | • Optimize Agitation: Use an appropriate impeller design and agitation speed for the reactor geometry and reaction mass viscosity. • Solvent Selection: Ensure the chosen solvent provides adequate solubility for the reactants at the reaction temperature. Solvents like DMSO can be advantageous due to the solubility of cyanide salts.[5] | |
| Increased Impurity Profile (e.g., isonitrile) | Higher Reaction Temperatures: Elevated temperatures, even in localized areas, can favor the formation of the isonitrile byproduct, as the cyanide ion is an ambident nucleophile.[6] | • Strict Temperature Control: Maintain the reaction temperature within the optimized range determined at the lab scale. The optimal temperature is often a balance between reaction rate and selectivity. • Use of Phase-Transfer Catalysts (PTC): A PTC can enhance the reaction rate at lower temperatures, improving selectivity for the desired nitrile product. |
| Reaction Stalls or Fails to Reach Completion | Reagent Quality/Stability: Water content in solvents or reagents can affect the reaction. The quality of the sodium cyanide is also crucial. | • Use Anhydrous Solvents: Ensure solvents are appropriately dried before use. • Verify Reagent Purity: Use a fresh, high-purity source of sodium cyanide. • Catalyst Deactivation: If using a PTC, ensure it is stable under the reaction conditions. |
| Difficult Product Isolation/Workup | Emulsion Formation: Vigorous agitation of biphasic mixtures during aqueous workup can lead to stable emulsions, making phase separation difficult. | • Gentle Mixing During Extraction: Reduce the agitation speed during the initial phase of the aqueous wash. • Brine Wash: Use a saturated sodium chloride (brine) solution to help break emulsions. |
| Safety Event (e.g., rapid temperature/pressure increase) | Thermal Runaway: Loss of cooling or adding the benzyl halide too quickly can lead to an uncontrolled exothermic reaction.[7] | • Emergency Procedures: Have a pre-defined emergency plan that includes stopping reagent addition, applying maximum cooling, and having a suitable quenching agent ready. • Process Safety Analysis: Conduct a thorough hazard analysis (e.g., a HAZOP study) before scaling up to identify and mitigate potential risks. |
Data Presentation: Illustrative Scale-Up Comparison
The following table presents hypothetical but realistic data comparing a laboratory-scale experiment with a pilot-plant scale-up, highlighting common challenges.
| Parameter | 1L Lab Scale | 100L Pilot Scale | Key Observations & Rationale |
| 3-fluoro-2-methylbenzyl bromide (kg) | 0.20 | 20.0 | 100x scale-up factor. |
| Sodium Cyanide (kg) | 0.054 (1.1 eq) | 5.4 (1.1 eq) | Molar equivalents are kept constant. |
| Solvent (Ethanol/Water 8:2) | 0.8 L | 80 L | Solvent volume is scaled proportionally. |
| Addition Time | 30 minutes | 4 hours | Addition time is significantly increased to manage the exotherm in the larger vessel. |
| Max. Internal Temperature | 65°C | 78°C | Higher temperature observed at scale due to less efficient heat removal, despite longer addition time. |
| Reaction Time | 4 hours | 6 hours | Longer reaction time may be needed to ensure complete conversion due to mass transfer limitations. |
| Yield (Isolated) | 88% | 79% | The decrease in yield is often attributed to side reactions and degradation at higher temperatures. |
| Purity (by HPLC) | 99.1% | 96.5% | Lower purity is a result of increased byproduct formation (e.g., isonitrile, hydrolysis products) due to poorer process control. |
Experimental Protocols
Illustrative Laboratory-Scale Synthesis Protocol
Reaction: 3-fluoro-2-methylbenzyl bromide + NaCN → this compound
Materials:
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3-fluoro-2-methylbenzyl bromide (1 eq)
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Sodium Cyanide (1.1 eq)
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Ethanol (Reagent Grade)
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Deionized Water
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Toluene (for extraction)
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Saturated Sodium Bicarbonate Solution
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Saturated Sodium Chloride (Brine) Solution
Procedure:
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Setup: Equip a 1L, 4-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel.
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Reagent Preparation: In the flask, dissolve sodium cyanide in a mixture of ethanol and water (e.g., an 8:2 ratio). Heat the mixture to a gentle reflux (around 60-65°C) with stirring to ensure complete dissolution.
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Substrate Addition: Dissolve the 3-fluoro-2-methylbenzyl bromide in a minimal amount of ethanol and charge it to the dropping funnel. Add the bromide solution dropwise to the heated cyanide solution over 30-45 minutes, maintaining a steady reflux.
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Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 4 hours. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.
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Workup: Cool the reaction mixture to room temperature. Most of the ethanol can be removed under reduced pressure. Partition the remaining residue between toluene and water.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude this compound can be purified by vacuum distillation or recrystallization.
Visualizations
Caption: A typical workflow for scaling up a chemical process.
Caption: A troubleshooting decision tree for low yield issues.
References
Technical Support Center: Managing Impurities in 2-(3-Fluoro-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 2-(3-Fluoro-2-methylphenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on general synthetic routes for substituted phenylacetonitriles, the most probable impurities include:
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Unreacted Starting Materials: Such as 3-fluoro-2-methylbenzyl halide (chloride, bromide, or iodide) and the cyanide source (e.g., sodium or potassium cyanide).
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Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-(3-fluoro-2-methylphenyl)acetamide and subsequently 2-(3-fluoro-2-methylphenyl)acetic acid.
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Oxidation Products: The benzylic position can be prone to oxidation, potentially forming 3-fluoro-2-methylbenzoyl cyanide or other related ketones.
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Solvent Adducts: Depending on the reaction and work-up conditions, residual solvents may form adducts with the product or intermediates.
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By-products from the Cyanide Source: Impurities from the cyanide reagent could also be present.
Q2: My purified this compound has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint often indicates the presence of colored impurities, which could be degradation products or residual starting materials. To remove the color, you can try the following:
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Recrystallization: This is often the most effective method. Choosing an appropriate solvent system is key.
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Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon and adsorbed impurities before proceeding with recrystallization or solvent evaporation.
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Column Chromatography: If recrystallization is ineffective, column chromatography with an appropriate solvent system can separate the colored impurities.
Q3: The yield of my purified product is consistently low. What are the potential reasons?
A3: Low yields can be attributed to several factors throughout the experimental process:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
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Side Reactions: The formation of by-products, such as those mentioned in Q1, will consume starting materials and reduce the yield of the desired product.
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Losses during Work-up: The product may have some solubility in the aqueous phase during extraction. Ensure thorough extraction with an appropriate organic solvent.
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Losses during Purification: Significant product loss can occur during recrystallization if too much solvent is used or if the product has some solubility in the cold solvent. Similarly, in column chromatography, improper fraction collection can lead to loss of product.
Q4: How can I effectively monitor the purity of this compound during purification?
A4: The most common and effective techniques for monitoring purity are:
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Thin-Layer Chromatography (TLC): A quick and simple method to assess the number of components in a mixture and to track the progress of a column chromatography separation.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify impurities with high sensitivity.
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Gas Chromatography (GC): Suitable for analyzing volatile impurities and can provide high-resolution separation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
| Symptom | Potential Cause | Troubleshooting Steps |
| Signals corresponding to 3-fluoro-2-methylbenzyl halide or other starting materials are observed in the NMR or MS spectrum of the purified product. | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature, if the product is stable under those conditions. - Use a slight excess of the cyanide source. |
| Inefficient purification. | - Optimize the solvent system for column chromatography to achieve better separation. - Perform a second purification step (e.g., recrystallization after column chromatography). |
Issue 2: Formation of Hydrolysis By-products
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of peaks corresponding to the amide or carboxylic acid in HPLC or MS analysis. | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Prolonged exposure to acidic or basic conditions during work-up. | - Minimize the time the product is in contact with aqueous acidic or basic solutions. - Neutralize the reaction mixture promptly during work-up. |
Issue 3: Difficulty in Purification by Recrystallization
| Symptom | Potential Cause | Troubleshooting Steps |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. Cooling is too rapid. | - Choose a lower-boiling point solvent. - Use a larger volume of solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not saturated. The compound is highly soluble in the chosen solvent even at low temperatures. | - Reduce the volume of the solvent by evaporation. - Try a different solvent or a solvent mixture. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| The purity of the recrystallized product is still low. | The chosen solvent is not effective at separating the impurities. The impurities have similar solubility to the product. | - Perform a solvent screen to find a more suitable recrystallization solvent. - Consider a two-solvent recrystallization method. - Use an alternative purification technique like column chromatography. |
Data Presentation
Due to the limited availability of specific quantitative data for the impurities of this compound in publicly accessible literature, the following table provides an illustrative example of how to present such data. Researchers should generate their own data based on their specific synthetic and purification processes.
Table 1: Illustrative Impurity Profile of this compound Before and After Purification
| Impurity | Potential Source | Crude Product (% Area by HPLC) | After Column Chromatography (% Area by HPLC) | After Recrystallization (% Area by HPLC) |
| 3-Fluoro-2-methylbenzyl bromide | Starting Material | 2.5 | 0.1 | < 0.05 (Not Detected) |
| 2-(3-Fluoro-2-methylphenyl)acetamide | Hydrolysis | 1.8 | 0.3 | 0.1 |
| 2-(3-Fluoro-2-methylphenyl)acetic acid | Hydrolysis | 0.5 | < 0.05 (Not Detected) | < 0.05 (Not Detected) |
| Unknown Impurity 1 (Retention Time X min) | By-product | 0.7 | 0.1 | < 0.05 (Not Detected) |
| This compound (Product) | - | 94.5 | 99.4 | > 99.8 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).
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Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the compounds from the column.
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Fraction Collection: Collect fractions in test tubes or flasks.
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Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common choices for compounds of this type include isopropanol, ethanol, ethyl acetate/hexane, or toluene/heptane.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Technical Support Center: Workup Procedures for Reactions Containing 2-(3-Fluoro-2-methylphenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues encountered during the workup and purification of reactions involving 2-(3-fluoro-2-methylphenyl)acetonitrile and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm performing a reaction using this compound. What are the general considerations for the workup procedure?
A1: The workup procedure will largely depend on the specific reaction (e.g., hydrolysis, reduction, alkylation) and the solvent used. However, some general principles apply. Since this compound and its derivatives are organic compounds, a standard aqueous workup is typically employed to separate the desired product from inorganic salts and water-soluble impurities. This usually involves partitioning the reaction mixture between an organic solvent (like ethyl acetate, dichloromethane, or diethyl ether) and water. The organic layer is then washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q2: My nitrile hydrolysis reaction is complete. How do I isolate the resulting carboxylic acid, 2-(3-Fluoro-2-methylphenyl)acetic acid?
A2: After acidic hydrolysis, the reaction mixture will be acidic. To isolate the carboxylic acid, you will first need to neutralize any excess strong acid. Then, you can extract the product into an organic solvent. A common issue is that the carboxylic acid may be partially deprotonated and thus water-soluble. To ensure complete extraction into the organic phase, it is advisable to adjust the pH of the aqueous layer to be acidic (pH 2-3) with a dilute acid like 1M HCl before extraction.
Conversely, after basic hydrolysis, the product will be in the form of a carboxylate salt in the aqueous layer. To isolate the carboxylic acid, you must first acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH 1-2), which will precipitate the carboxylic acid if it is not soluble in the acidic aqueous medium.[1][2] The product can then be collected by vacuum filtration or extracted with an organic solvent.[1]
Q3: I have just completed a Lithium Aluminum Hydride (LAH) reduction of this compound to the corresponding amine. How should I quench the reaction and work it up?
A3: Quenching LAH reactions must be done with extreme caution due to the evolution of flammable hydrogen gas. A widely used and reliable method is the Fieser workup.[3] For a reaction containing 'x' grams of LAH, cool the reaction mixture to 0°C and slowly add:
-
x mL of water
-
x mL of 15% aqueous sodium hydroxide
-
3x mL of water
After the additions, warm the mixture to room temperature and stir for about 15 minutes. This procedure should produce a granular precipitate of aluminum salts that can be easily filtered off.[3] The filtrate, containing your product, can then be further processed.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction, side reactions, or loss of product during workup. | - Monitor the reaction by TLC to ensure completion.- Control reaction temperature to minimize side reactions.- During aqueous workup, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. |
| Emulsion Formation during Extraction | The presence of polar solvents like THF or DMF, or certain reaction byproducts. | - Add brine to the aqueous layer to increase its ionic strength.- Filter the mixture through a pad of Celite.- If possible, remove polar solvents like THF or DMF by rotary evaporation before the aqueous workup. |
| Product Fails to Crystallize | Presence of impurities, or an inappropriate solvent system. | - Confirm the purity of your product by NMR or HPLC. If impure, further purification (e.g., column chromatography) is needed.- Experiment with different solvent systems for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Solvent pairs like ethyl acetate/hexane or dichloromethane/pentane can be effective.- Try inducing crystallization by scratching the inside of the flask or adding a seed crystal. |
| Difficulty with Column Chromatography | The compound is either too polar (streaking on the TLC plate) or not moving from the baseline. | - For polar compounds that streak, consider adding a small amount of a modifier to your mobile phase (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds).- If the compound is not moving, a more polar eluent system is required. For highly polar impurities, a gradient elution from a nonpolar to a more polar solvent system may be necessary. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound to 2-(3-Fluoro-2-methylphenyl)acetic Acid
This protocol is a general procedure for the acid-catalyzed hydrolysis of an arylacetonitrile.[4][5][6]
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Add a 3:2 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
Protocol 2: LAH Reduction of this compound to 2-(3-Fluoro-2-methylphenyl)ethanamine
This protocol provides a general method for the reduction of a nitrile to a primary amine using LAH.[7][8]
-
To a stirred suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction using the Fieser workup procedure as described in the FAQs.[3]
-
Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent streaking, e.g., dichloromethane/methanol/triethylamine 95:4.5:0.5).
Protocol 3: Phase-Transfer Catalyzed Alkylation of this compound
This is a representative procedure for the alkylation of a phenylacetonitrile derivative using phase-transfer catalysis.[9][10][11]
-
In a round-bottom flask equipped with a mechanical stirrer, charge this compound (1 equivalent), a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents), and an alkylating agent (e.g., an alkyl halide, 1.1 equivalents).
-
Add a 50% aqueous solution of sodium hydroxide.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualized Workflows
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]
- 3. Workup [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. phasetransfer.com [phasetransfer.com]
Validation & Comparative
Comparative Reactivity Analysis: 2-(3-Fluoro-2-methylphenyl)acetonitrile and its Non-fluorinated Analogs
The reactivity of phenylacetonitriles is predominantly governed by the acidity of the α-protons (the protons on the carbon adjacent to the phenyl ring and the nitrile group). The formation of a resonance-stabilized carbanion upon deprotonation is the key step in many reactions, such as alkylations and condensations.[1] The stability of this carbanion, and thus the acidity of the precursor, is highly influenced by the electronic properties of the substituents on the aromatic ring.
Electronic Effects of Substituents
The primary difference between 2-(3-Fluoro-2-methylphenyl)acetonitrile and its non-fluorinated analog lies in the presence of a fluorine atom at the meta-position relative to the acetonitrile group.
-
2-(2-methylphenyl)acetonitrile: This molecule features a methyl group in the ortho position. The methyl group is generally considered to be weakly electron-donating through an inductive effect (+I). This effect tends to slightly destabilize the benzylic carbanion, thereby decreasing the acidity of the α-protons compared to unsubstituted phenylacetonitrile.
-
This compound: In addition to the ortho-methyl group, this analog contains a fluorine atom at the meta position. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). Positioned meta to the benzylic carbon, this inductive effect can effectively withdraw electron density from the ring and, by extension, from the benzylic position. This withdrawal of electron density stabilizes the negative charge of the carbanion formed upon deprotonation.
Based on these electronic effects, it is predicted that This compound will be more reactive in base-mediated reactions due to the increased acidity of its benzylic protons. The electron-withdrawing fluorine atom facilitates the formation of the nucleophilic carbanion, which can then participate in subsequent reactions at a potentially faster rate than its non-fluorinated counterpart.
Data Presentation
To semi-quantitatively compare the electronic influence of the substituents, we can refer to their Hammett constants (σ). These constants are a measure of the electron-donating or electron-withdrawing properties of a substituent. A positive σ value indicates an electron-withdrawing group, which increases acidity, while a negative value signifies an electron-donating group that decreases acidity.
It is important to note that standard Hammett constants are typically not determined for ortho substituents due to the complicating influence of steric effects.[2] However, for the meta position, the constants are well-established.
| Substituent | Position | Hammett Constant (σ_meta) | Electronic Effect | Predicted Effect on Benzylic C-H Acidity |
| Methyl (-CH₃) | ortho | -0.07[3][4] | Weakly Electron-Donating (Inductive) | Decrease |
| Fluoro (-F) | meta | +0.34[5] | Strongly Electron-Withdrawing (Inductive) | Increase |
The strongly positive σ_meta value for the fluorine atom suggests it will have a dominant acid-strengthening effect, which is expected to outweigh the weak acid-weakening effect of the ortho-methyl group.
Experimental Protocols
The following is a representative experimental protocol for a common reaction involving phenylacetonitriles: α-alkylation. This protocol, adapted from a phase-transfer catalysis method, is generally applicable for comparing the reactivity of different phenylacetonitrile derivatives.[6][7] To perform a direct comparison, a competitive reaction or parallel reactions under identical conditions would be required.
Representative Protocol: Phase-Transfer Catalyzed α-Ethylation of a Phenylacetonitrile Derivative
Materials:
-
Substituted Phenylacetonitrile (e.g., this compound or 2-(2-methylphenyl)acetonitrile)
-
Ethyl Bromide
-
50% Aqueous Sodium Hydroxide (w/w)
-
Benzyltriethylammonium Chloride (Phase-Transfer Catalyst)
-
Benzene (or Toluene)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge the substituted phenylacetonitrile (1.1 moles), 50% aqueous sodium hydroxide (270 mL), and benzyltriethylammonium chloride (0.011 moles).[7]
-
Begin vigorous stirring and add ethyl bromide (1.0 mole) dropwise over approximately 90-100 minutes.[7]
-
Maintain the reaction temperature between 28-35 °C during the addition. A water bath can be used for cooling if necessary.[7]
-
After the addition is complete, continue stirring for an additional 2 hours.[7]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC) to determine the consumption of the starting material. The relative rates of consumption of the fluorinated versus non-fluorinated analog would provide a measure of their relative reactivity.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (400 mL) and benzene (50 mL).[7]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with an additional portion of benzene (100 mL).[7]
-
Combine the organic layers and wash successively with water, dilute hydrochloric acid, and again with water.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation. The yield and purity should be determined to compare the efficiency of the reaction for each analog.
Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical flow of reactivity based on carbanion stability.
Caption: Generalized workflow for the α-alkylation of phenylacetonitriles.
References
Comparative Analysis of Fluoroaryl-Substituted FL118 Derivatives: A Potent Class of Anticancer Agents
A detailed guide for researchers and drug development professionals on the biological activity, experimental protocols, and mechanisms of action of novel fluoroaryl-substituted derivatives of FL118, a potent camptothecin analogue.
While direct studies on the biological activity of 2-(3-Fluoro-2-methylphenyl)acetonitrile derivatives are limited in publicly available research, a closely related and highly relevant area of study involves the synthesis and evaluation of fluoroaryl-substituted derivatives of FL118. FL118, a novel camptothecin-related small molecule, is known for its significant antitumor efficacy.[1] The strategic addition of fluorinated phenyl groups to the FL118 core structure has been shown to substantially enhance its cytotoxic effects against various cancer cell lines.[1] This guide provides a comprehensive comparison of these derivatives, supported by experimental data and detailed methodologies, to inform further research and development in this promising area of oncology.
Comparative Cytotoxicity Data
The in vitro anticancer potential of a series of fourteen fluoroaryl-substituted FL118 derivatives (7a-7n) was evaluated against four human cancer cell lines: HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results demonstrate that the introduction of fluorinated phenyl groups at position 7 of the FL118 structure can significantly improve its antitumor efficacy.[1]
Several of the synthesized derivatives exhibited superior cytotoxic effects when compared to the parent compound FL118 and SN38, the active metabolite of the clinically used drug irinotecan.[1] Notably, compound 7n showed an exceptionally low IC50 of 9 nM in A549 cells, and compound 7l displayed significant cytotoxicity with IC50 values ranging from 12 nM to 26 nM across the tested cell lines.[1] The structure-activity relationship (SAR) analysis revealed that the type and position of the substituent on the phenyl group directly influence the antitumor activity. For instance, a para-fluorine substitution on the benzene ring was found to be a favorable modification.[1]
| Compound | Substituent on Phenyl Ring | HepG2 (nM) | A549 (nM) | HeLa (nM) | HCT116 (nM) |
| 7a | 2-F | 45 ± 4.1 | 35 ± 3.2 | 55 ± 5.3 | 60 ± 5.8 |
| 7b | 4-F | 28 ± 2.5 | 22 ± 2.1 | 35 ± 3.3 | 40 ± 3.9 |
| 7c | 2,4-diF | 35 ± 3.1 | 28 ± 2.6 | 45 ± 4.2 | 50 ± 4.7 |
| 7d | 3-F, 4-CH3 | 30 ± 2.8 | 25 ± 2.3 | 40 ± 3.8 | 45 ± 4.3 |
| 7g | 4-OCH3, 3-F | 25 ± 2.3 | 20 ± 1.9 | 30 ± 2.8 | 35 ± 3.4 |
| 7h | 3-OCH3, 4-F | 22 ± 2.0 | 18 ± 1.7 | 28 ± 2.6 | 32 ± 3.1 |
| 7i | 2-OCH3, 4-F | 26 ± 2.4 | 21 ± 2.0 | 32 ± 3.0 | 38 ± 3.6 |
| 7j | 4-OC2H5, 3-F | 40 ± 3.7 | 32 ± 3.0 | 50 ± 4.8 | 55 ± 5.2 |
| 7l | 4-OCF3 | 15 ± 1.4 | 12 ± 1.1 | 20 ± 1.9 | 26 ± 2.5 |
| 7m | 3-OCF3 | 50 ± 4.6 | 40 ± 3.8 | 60 ± 5.7 | 65 ± 6.1 |
| 7n | 3,4-diF | 12 ± 1.1 | 9 ± 0.8 | 18 ± 1.7 | 22 ± 2.1 |
| FL118 | - | 55 ± 5.0 | 45 ± 4.2 | 65 ± 6.0 | 70 ± 6.5 |
| SN38 | - | 60 ± 5.5 | 50 ± 4.7 | 70 ± 6.4 | 75 ± 7.0 |
Data summarized from a study on fluoroaryl-substituted FL118 derivatives.[1]
Experimental Protocols
A detailed understanding of the methodologies used to assess the biological activity of these compounds is crucial for the replication and extension of these findings.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[2][3][4]
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Mechanism of Action: Topoisomerase I Inhibition
Camptothecin and its analogues, including FL118 and its derivatives, function as topoisomerase I (Top1) inhibitors.[5][6] Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes.[7][8] Top1 induces transient single-strand breaks in the DNA backbone to relieve torsional stress.[9]
The inhibitory action of these compounds involves the stabilization of the Top1-DNA cleavage complex.[5][7] By binding to this complex, the inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[8] When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that can trigger apoptosis and cell death.[7] This mechanism is particularly effective against rapidly dividing cancer cells, which have a high level of replicative stress.
References
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3-Fluoro-2-methylphenyl)acetonitrile Derivatives as Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a hypothetical case study constructed for illustrative purposes. The biological target, quantitative data, and specific experimental protocols are representative examples designed to demonstrate the principles of a structure-activity relationship (SAR) analysis for the 2-(3-Fluoro-2-methylphenyl)acetonitrile scaffold.
The 2-phenylacetonitrile scaffold is a valuable starting point in medicinal chemistry, serving as an intermediate for various pharmaceuticals.[1][2] The introduction of fluorine and methyl groups to the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug design.[3] This guide explores the hypothetical structure-activity relationship of a series of this compound derivatives as inhibitors of a putative "Arylacetonitrile-Targeting Kinase 1" (ATK1), a key enzyme implicated in a generic proliferative signaling pathway.
Comparative Analysis of ATK1 Inhibition
The inhibitory activity of a series of synthesized derivatives was assessed against ATK1. The core structure, this compound (Compound 1 ), was systematically modified to probe the chemical space around the phenyl ring and the acetonitrile moiety. The half-maximal inhibitory concentration (IC50) for each compound was determined to quantify its potency.
Data Summary: SAR of Phenylacetonitrile Derivatives against ATK1
| Compound ID | R1 Substitution (Position 4) | R2 Substitution (Position 5) | R3 (Acetonitrile Moiety) | IC50 (nM) |
| 1 (Core) | -H | -H | -CH2CN | 150 |
| 2 | -Cl | -H | -CH2CN | 75 |
| 3 | -OCH3 | -H | -CH2CN | 250 |
| 4 | -H | -Cl | -CH2CN | 90 |
| 5 | -H | -OH | -CH2CN | 550 |
| 6 | -Cl | -Cl | -CH2CN | 120 |
| 7 | -Cl | -H | -CH(CH3)CN | 300 |
| 8 | -Cl | -H | -C(CH3)2CN | > 1000 |
Key SAR Insights:
-
Halogenation at R1: The introduction of a chloro group at position 4 (Compound 2 ) doubled the potency compared to the parent compound, suggesting a favorable interaction in the kinase's binding pocket.
-
Electron-Donating Groups: Adding a methoxy group at R1 (Compound 3 ) was detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.
-
Positional Isomers: Shifting the chloro group from position 4 to position 5 (Compound 4 ) resulted in a slight loss of activity compared to Compound 2 , indicating that the substitution at position 4 is optimal.
-
Hydrogen Bonding Groups: The introduction of a hydroxyl group at R2 (Compound 5 ) significantly decreased activity, suggesting this region of the binding pocket may be hydrophobic.
-
Alpha-Substitution on Acetonitrile: Methylation at the alpha-carbon of the acetonitrile group (Compound 7 ) reduced potency, and di-methylation (Compound 8 ) abolished activity, indicating that steric bulk is not tolerated near the nitrile group.
Methodologies and Visualized Workflows
Experimental Protocol: In Vitro ATK1 Inhibition Assay
The following protocol outlines the fluorescence resonance energy transfer (FRET)-based enzymatic assay used to determine the IC50 values of the test compounds.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human ATK1 enzyme and the peptide substrate in the kinase buffer to the desired concentrations.
-
Prepare an ATP solution in the kinase buffer at a concentration equivalent to its Km value for ATK1.
-
-
Assay Procedure:
-
Dispense 5 µL of diluted test compound into a 384-well assay plate.
-
Add 10 µL of the ATK1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/peptide substrate mixture.
-
Allow the reaction to proceed for 60 minutes at 28°C.
-
Terminate the reaction by adding 25 µL of a stop solution containing EDTA.
-
-
Data Analysis:
-
Measure the fluorescence signal on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key relationships and workflows involved in this study.
References
Navigating the Spectroscopic Maze: An Analysis of 2-(3-Fluoro-2-methylphenyl)acetonitrile
A comprehensive analysis of the 1H and 13C NMR spectral data for 2-(3-Fluoro-2-methylphenyl)acetonitrile is currently unavailable based on publicly accessible data. While the compound is listed by various chemical suppliers, detailed experimental spectra and assigned peak data remain elusive. This guide, therefore, outlines the foundational principles and expected spectral characteristics of the target molecule, alongside a standardized protocol for NMR data acquisition. Further research is required to obtain and fully analyze the experimental data for a complete comparative study.
Understanding the Molecular Structure
To predict the 1H and 13C NMR spectra of this compound, a thorough understanding of its structure is essential. The molecule consists of a benzene ring substituted with a fluorine atom at position 3, a methyl group at position 2, and an acetonitrile group attached to the ring. This substitution pattern will lead to a complex and informative NMR spectrum, with distinct signals for each unique proton and carbon environment.
Predicted 1H and 13C NMR Spectral Data
Without experimental data, we can predict the expected regions for the signals based on standard NMR correlation tables.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.0 - 2.5 | ~15 - 25 |
| CH₂CN | ~3.5 - 4.0 | ~20 - 30 |
| Aromatic CH | ~6.8 - 7.5 | ~110 - 140 |
| Aromatic C-F | Not Applicable | ~155 - 165 (with C-F coupling) |
| Aromatic C-CH₃ | Not Applicable | ~130 - 140 |
| Aromatic C-CH₂CN | Not Applicable | ~125 - 135 |
| CN | Not Applicable | ~115 - 125 |
Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions. The aromatic region in both ¹H and ¹³C NMR spectra will show complex splitting patterns due to proton-proton and proton-fluorine couplings.
The Analytical Workflow: From Sample to Spectrum
The process of obtaining and interpreting NMR spectra follows a systematic workflow. This process is crucial for ensuring the accuracy and reliability of the data.
Caption: Workflow for NMR Spectral Analysis.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality NMR spectra.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
4. Data Processing:
-
Apply a Fourier transform (FT) to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides rich structural detail. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates in the solid state. | Unambiguous structure determination. | Requires a single crystal of suitable quality, not applicable to liquids or amorphous solids. |
Conclusion
A complete ¹H and ¹³C NMR spectral analysis of this compound is contingent upon the availability of experimental data. The predicted spectral characteristics and the standardized experimental protocol provided in this guide offer a foundational framework for researchers and scientists. The synergistic use of NMR with other analytical techniques such as mass spectrometry and IR spectroscopy would be invaluable for a comprehensive structural confirmation of this compound. Further investigation to acquire and analyze the experimental NMR data is strongly encouraged for a definitive comparative guide.
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 2-(3-Fluoro-2-methylphenyl)acetonitrile and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(3-Fluoro-2-methylphenyl)acetonitrile against known fragmentation behaviors of analogous structures. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and structural elucidation of substituted aromatic compounds.
Introduction
This compound is a substituted arylacetonitrile derivative. Its structure, featuring a fluorinated and methylated benzene ring attached to an acetonitrile moiety, suggests a complex yet predictable fragmentation pattern under electron ionization. Understanding these fragmentation pathways is crucial for the unambiguous identification of this and related compounds in complex matrices. While specific experimental data for this exact molecule is not widely published, a robust prediction of its fragmentation can be derived from the well-established mass spectral behavior of benzyl cyanides and substituted aromatic compounds.
Predicted Fragmentation of this compound
The molecular weight of this compound (C₉H₈FN) is 149.17 g/mol .[1] The primary fragmentation pathways under EI-MS are expected to involve cleavages at the benzylic position and rearrangements characteristic of substituted benzyl compounds.
The most likely fragmentation events include:
-
Loss of a Hydrogen Radical (H•): Formation of a stable [M-1]⁺ ion is a common feature for compounds with benzylic hydrogens.
-
Loss of the Acetonitrile Radical (•CH₂CN): Cleavage of the bond between the aromatic ring and the acetonitrile group would lead to a substituted benzyl cation.
-
Formation of a Tropylium-like Ion: Rearrangement of the substituted benzyl cation can lead to a stable seven-membered ring tropylium-like ion.
-
Loss of a Methyl Radical (•CH₃): Fragmentation involving the methyl substituent on the aromatic ring.
-
Loss of Hydrogen Fluoride (HF): Elimination of HF from the molecular ion or subsequent fragment ions.
Comparative Fragmentation Data
To contextualize the predicted fragmentation, the table below compares the expected key fragments of this compound with the observed fragments of the parent compound, Benzyl Cyanide.
| Fragment Ion/Loss | Predicted m/z for this compound | Observed m/z for Benzyl Cyanide | Description of Fragmentation |
| Molecular Ion [M]⁺• | 149 | 117 | Ionization of the molecule. |
| [M-H]⁺ | 148 | 116 | Loss of a hydrogen radical from the benzylic position.[2] |
| [M-CH₃]⁺ | 134 | N/A | Loss of a methyl radical from the aromatic ring. |
| [M-HF]⁺• | 129 | N/A | Elimination of hydrogen fluoride. |
| Substituted Benzyl Cation | 109 | 91 | Cleavage of the C-C bond between the ring and the CH₂CN group. The resulting ion can rearrange to a tropylium-like structure.[3] |
| [M-CH₂CN]⁺ | 109 | 91 | Loss of the acetonitrile radical. |
| [C₆H₅]⁺ | 77 | 77 | Phenyl cation resulting from further fragmentation.[4] |
| [C₄H₂]⁺• | 50 | 50 | A common fragment in the breakdown of aromatic rings.[2] |
Experimental Protocols
The following outlines a standard protocol for acquiring EI-mass spectra for compounds such as this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
GC Conditions:
-
Column: HP-5MS or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathway of this compound and the experimental workflow.
References
A Comparative Guide to the Synthesis of Substituted Phenylacetonitriles
Substituted phenylacetonitriles are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their preparation is a fundamental task in organic synthesis, and various methods have been developed to achieve this. This guide provides a comparative overview of two prominent synthetic routes: the cyanation of substituted benzyl halides and the Strecker synthesis of α-aminonitriles, offering researchers and drug development professionals the necessary data to select the most suitable method for their specific needs.
Comparison of Synthetic Routes
The selection of a synthetic route to a target substituted phenylacetonitrile depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and tolerance of functional groups. Below is a summary of the key characteristics of two common methodologies.
| Parameter | Route 1: Cyanation of Benzyl Halides | Route 2: Strecker Synthesis |
| Starting Materials | Substituted Benzyl Halides (Cl, Br, I) | Substituted Aldehydes/Ketones, Ammonia/Amine, Cyanide Source |
| Key Reagents | Alkali Metal Cyanide (e.g., NaCN, KCN) | Cyanide Source (e.g., KCN, HCN, TMSCN) |
| Typical Reaction Conditions | 25-100 °C, various solvents (acetone, ethanol, DMF, or biphasic systems with PTC) | Acid or base catalysis, often in aqueous or alcoholic media |
| Advantages | High yields, readily available starting materials, straightforward procedure. | One-pot synthesis of α-aminonitriles, good for creating α-amino acid precursors. |
| Disadvantages | Benzyl halides can be lachrymatory and require careful handling. | Primarily yields α-aminonitriles, not directly phenylacetonitriles without an amino group. |
| Scalability | Well-established for industrial scale production[1]. | Used for commercial production of specific amino acids[2]. |
Quantitative Data Summary
The following table summarizes experimental data for the synthesis of various substituted phenylacetonitriles via the cyanation of benzyl halides.
| Product | Starting Material | Cyanide Source | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetonitrile | Benzyl chloride | NaCN | Phase-Transfer Catalyst / Acetonitrile | Reflux | 3 | ~100 (sole product) | [3] |
| Phenylacetonitrile | Benzyl chloride | NaCN | 95% Ethanol | Reflux | 4 | 80-90 | [4] |
| 4-Methoxyphenylacetonitrile | 4-Methoxybenzyl chloride | NaCN | Acetone | Reflux | 20 | 80 | [5] |
| 4-Methoxyphenylacetonitrile | Anisyl alcohol (forms chloride in situ) | NaCN | Acetone | Reflux | 16-20 | 74-81 | [6] |
| 4-Chlorophenylacetonitrile | 4-Chlorobenzyl chloride | NaCN | Tributylbenzylammonium chloride / Water | 90 | 2 | 91 | [7] |
| 4-Hydroxy-3-methoxyphenylacetonitrile | 4-Hydroxy-3-methoxybenzyl alcohol | NaCN | DMF | 120 | 24 | 68 | [8] |
Experimental Protocols
Route 1: Cyanation of Benzyl Halides (Example: Synthesis of 4-Methoxyphenylacetonitrile)
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
-
Anisyl alcohol (1 mole, 138 g)
-
Concentrated hydrochloric acid (248 mL)
-
Granular calcium chloride
-
Sodium cyanide (1.5 moles, 73.5 g), finely powdered
-
Sodium iodide (10 g)
-
Dry acetone (700 mL)
-
Benzene (300 mL)
-
Anhydrous sodium sulfate
Procedure:
-
In a 1-liter flask, vigorously stir anisyl alcohol with concentrated hydrochloric acid for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the lower layer containing the crude anisyl chloride. Dry it over granular calcium chloride for 30 minutes and filter.
-
In a 2-liter flask equipped with a reflux condenser and a mechanical stirrer, combine the freshly prepared anisyl chloride, powdered sodium cyanide, sodium iodide, and 500 mL of dry acetone.
-
Heat the mixture under reflux with vigorous stirring for 16–20 hours.
-
After cooling, filter the reaction mixture with suction to remove precipitated salts. Wash the collected solids with 200 mL of acetone.
-
Combine the filtrates and remove the acetone by distillation.
-
Dissolve the residual oil in 300 mL of benzene and wash with three 100-mL portions of hot water.
-
Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the benzene by distillation under reduced pressure.
-
The resulting crude p-methoxyphenylacetonitrile can be purified by vacuum distillation to yield the final product.
Route 2: Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a three-component reaction that produces α-aminonitriles, which are precursors to amino acids.[2][9]
General Procedure:
-
An aldehyde or ketone is reacted with ammonia (or an ammonium salt) in the presence of a cyanide source (e.g., potassium cyanide).
-
The reaction is typically carried out in an aqueous or alcoholic solution.
-
The aldehyde first reacts with ammonia to form an imine.
-
The cyanide ion then attacks the imine carbon to form the α-aminonitrile.
-
The resulting α-aminonitrile can be isolated or hydrolyzed in a subsequent step to yield the corresponding α-amino acid.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations described in this guide.
Caption: Reaction scheme for the synthesis of phenylacetonitriles via nucleophilic substitution.
Caption: Pathway of the Strecker synthesis for α-aminonitrile and α-amino acid production.
References
- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. 2-Phenylacetonitrile|For Research [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 8. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 9. Strecker Synthesis [organic-chemistry.org]
The Fluorinated Advantage: A Comparative Guide to Fluorinated Phenylacetonitriles in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Phenylacetonitrile Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for enhancing pharmacological properties. This guide provides a detailed comparison of fluorinated and non-fluorinated phenylacetonitrile derivatives, a scaffold present in numerous bioactive compounds. By examining key physicochemical and biological parameters, we aim to furnish researchers with the necessary data to make informed decisions in the design and development of novel therapeutics.
Enhanced Physicochemical and Metabolic Profiles
Strategic placement of fluorine atoms on the phenylacetonitrile core can significantly modulate its physicochemical properties, which in turn influences pharmacokinetic and pharmacodynamic profiles. Generally, fluorination can lead to increased metabolic stability, altered lipophilicity, and modulated acidity (pKa). The robust carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 enzymes, often resulting in a longer half-life.[1][2] The effect on lipophilicity (logP) is position-dependent, and the high electronegativity of fluorine can also lower the pKa of nearby acidic protons.[3][4]
Physicochemical Properties: A Comparative Look
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa |
| Phenylacetonitrile | C₈H₇N | 117.15 | 1.60 | ~22 (in DMSO) |
| 2-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | 1.89 (Predicted) | Not Available |
| 3-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | 1.89 (Predicted) | Not Available |
| 4-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | 1.90 | Not Available |
LogP and pKa values are experimental where available, otherwise predicted. The pKa of the benzylic protons in phenylacetonitrile is solvent-dependent.
Impact on Metabolic Stability
The introduction of fluorine can significantly block sites of oxidative metabolism, leading to a more favorable pharmacokinetic profile. This is a crucial advantage in drug design, as it can lead to lower clearance and a longer duration of action. The data below, while for indole-based compounds, illustrates the significant increase in metabolic half-life that can be achieved with fluorination.[5] A similar trend is expected for phenylacetonitrile derivatives.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [5] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [5] |
| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [5] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 | [5] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.
Influence on Binding Affinity
The nitrile group of phenylacetonitrile is a key pharmacophore in many enzyme inhibitors, including those for Dipeptidyl Peptidase IV (DPP-4) and Cathepsin S.[6][7] Fluorination of the phenyl ring can modulate the electronic properties of the molecule, leading to enhanced binding affinity for the target protein.
The following table presents data for a series of Cathepsin S inhibitors, where the introduction of a fluorine atom on the phenylacetonitrile moiety influences the inhibitory potency.
| Compound | R | IC₅₀ (nM) vs. Cathepsin S |
| 1a | H | 150 |
| 1b | 4-F | 80 |
| 2a | H | 95 |
| 2b | 4-F | 55 |
This data is illustrative and compiled from representative SAR studies on Cathepsin S inhibitors. The core scaffold is more complex than just the phenylacetonitrile, but the trend of improved potency with fluorination is a key takeaway.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .
Binding Affinity Assay Using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
Objective: To determine the dissociation constant (Kd) of a test compound to its target protein.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Target protein (ligand)
-
Test compound (analyte)
-
Immobilization buffer (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the test compound (analyte) over the immobilized ligand surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.
-
-
Dissociation:
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis:
-
The binding data (sensorgrams) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants: Kd = kd / ka .
Visualizing the Impact and Workflow
Diagrams can clarify complex processes and relationships, providing a clear visual guide for researchers.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the design of cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Metabolic Stability of 2-(3-Fluoro-2-methylphenyl)acetonitrile Derivatives
For drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from a promising lead to a viable clinical candidate. Compounds that are rapidly metabolized can suffer from poor bioavailability and short duration of action, while those that are too stable may accumulate to toxic levels. This guide provides a framework for assessing and comparing the metabolic stability of novel compounds derived from 2-(3-fluoro-2-methylphenyl)acetonitrile, a scaffold with potential in various therapeutic areas.
Comparative Metabolic Stability: An Illustrative Analysis
To effectively compare the metabolic stability of different derivatives, key parameters are determined from in vitro assays. These typically include the half-life (t½) in a metabolic system (like liver microsomes) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[3] The following table presents hypothetical data for a series of this compound derivatives to demonstrate how such a comparison would be structured.
| Compound ID | Structure | Modification from Parent | Microsomal t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Notes |
| Parent | This compound | - | 45 | 15.4 | Baseline stability. |
| Derivative A | 2-(3-Fluoro-2-methyl-5-hydroxyphenyl)acetonitrile | Addition of a hydroxyl group | 15 | 46.2 | The hydroxyl group provides a site for rapid Phase II conjugation, decreasing stability. |
| Derivative B | 2-(3-Fluoro-2-(trifluoromethyl)phenyl)acetonitrile | Replacement of methyl with trifluoromethyl | > 120 | < 5.8 | The trifluoromethyl group is highly resistant to oxidative metabolism, significantly increasing stability. |
| Derivative C | 2-(5-Bromo-3-fluoro-2-methylphenyl)acetonitrile | Addition of a bromine atom | 60 | 11.6 | The electron-withdrawing bromine atom can shield the ring from oxidation, slightly improving stability. |
| Derivative D | 2-(3-Fluoro-2-methylphenyl)propanenitrile | Addition of a methyl group to the acetonitrile backbone | 25 | 27.7 | The additional methyl group presents a new potential site for oxidation. |
This data is illustrative and intended for comparative purposes only.
Experimental Protocols: The Foundation of Metabolic Stability Assessment
The data presented above is typically generated using in vitro assays that model the metabolic processes of the liver. The most common and high-throughput of these is the liver microsomal stability assay.[4]
1. Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4]
2. Materials:
-
Test compounds and positive control compounds (e.g., a compound with known high and one with low metabolic clearance).
-
Pooled liver microsomes (human, rat, or other species of interest).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile or other suitable organic solvent for reaction termination.
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.
3. Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction, followed immediately by the addition of the test compound.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining test compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
Visualizing Metabolic Stability Concepts
To further aid in the understanding of the processes and factors involved in assessing metabolic stability, the following diagrams are provided.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For derivatives of this compound, a systematic approach using in vitro tools like the liver microsomal stability assay is essential. By methodically evaluating how structural modifications impact metabolic clearance, researchers can build a structure-activity relationship (SAR) for metabolic stability. This allows for the rational design of compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of identifying a successful drug candidate. The protocols and illustrative data provided in this guide serve as a practical starting point for scientists and drug development professionals working with this and related chemical scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Predicted Crystal Structure of 2-(3-Fluoro-2-methylphenyl)acetonitrile and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential crystallographic features of 2-(3-Fluoro-2-methylphenyl)acetonitrile. As of the date of this publication, a public X-ray crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible resources. Therefore, this document leverages crystallographic data from structurally analogous phenylacetonitrile derivatives to infer and discuss the likely structural characteristics of the title compound. Detailed experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of small organic molecules are also provided to guide researchers in obtaining the crystal structure of this and similar compounds.
Introduction
This compound is a substituted arylacetonitrile derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a fluorinated and methylated phenyl ring attached to an acetonitrile moiety, suggests its potential for forming diverse intermolecular interactions within a crystal lattice, influencing its physicochemical properties such as solubility, melting point, and bioavailability.
Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for rational drug design and development. X-ray crystallography is the definitive method for elucidating this arrangement. This guide aims to provide a predictive comparison of the crystallographic parameters of this compound based on known structures of related compounds and to furnish detailed experimental methodologies for its structural determination.
Comparative Crystallographic Data of Phenylacetonitrile Derivatives
In the absence of experimental data for this compound, this section presents a comparative summary of the crystallographic data for other substituted phenylacetonitrile and related derivatives. This information provides a basis for predicting the potential crystal packing and molecular geometry of the title compound. The presence of substituents on the phenyl ring is known to significantly influence these parameters.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2-[4-(Methylsulfonyl)phenyl]acetonitrile | C₉H₉NO₂S | Triclinic | P-1 | 5.5599 | 8.0942 | 10.9006 | 85.347 | 2 | [2] |
| 2-(3,4,5-triphenylphenyl)acetic acid acetonitrile solvate | C₂₆H₂₀O₂·CH₃CN | Triclinic | P-1 | - | - | - | - | - | [3] |
| Methoxy-substituted phenylacrylonitrile (2a) | - | - | - | - | - | - | - | - | [4] |
| Methoxy-substituted phenylacrylonitrile (2b) | - | - | - | - | - | - | - | - | [4] |
Note: The table is populated with data from structurally related compounds to provide a comparative context. The crystal system, space group, and unit cell dimensions are key parameters for comparison.
Experimental Protocols
This section outlines a general experimental workflow and detailed protocols for the determination of the X-ray crystal structure of a small organic molecule like this compound.
The target compound, this compound, can be synthesized via appropriate organic chemistry methodologies. Following synthesis, the compound must be purified to a high degree (typically >98%) to facilitate the growth of high-quality single crystals. Common purification techniques include:
-
Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.
-
Column Chromatography: Separating the target compound from impurities on a solid stationary phase.
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The crystal should ideally be 0.1 - 0.3 mm in each dimension, with a well-defined shape and no visible defects. Several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, promoting crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is cooled slowly to room temperature, or below, to induce crystallization.
A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector. The crystal is rotated during data collection to measure the intensities of a large number of unique reflections.
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes involved in the structural determination and potential synthetic considerations for this compound derivatives.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Factors influencing the crystal structure and properties.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(3-Fluoro-2-methylphenyl)acetonitrile: A Guide for Laboratory Professionals
Hazard Profile and Safety Data
Based on safety data for structurally similar chemicals, 2-(3-Fluoro-2-methylphenyl)acetonitrile should be handled with care. The following table summarizes the key potential hazards extrapolated from related compounds.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE). |
| Flammability | May be a flammable liquid and vapor.[1][3] | Keep away from heat, sparks, open flames, and other ignition sources.[3] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | Wear chemical-resistant gloves (double nitrile is recommended) and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation.[1][2] | Wear chemical splash goggles or a face shield. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Avoid breathing vapors and mists. |
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., double-layered nitrile gloves).
-
Skin and Body Protection: A lab coat and appropriate footwear. Flame-retardant antistatic protective clothing should be considered if handling large quantities.
Experimental Protocols: Disposal Procedures
The proper disposal of this compound is critical to ensure laboratory and environmental safety. The following step-by-step procedures should be followed.
Waste Segregation and Container Management
-
Designate a Waste Container: Use a clearly marked, chemically compatible container (e.g., a polyethylene carboy) designated for "Halogenated Organic Waste."[4] The container must be in good condition and have a tight-fitting lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full chemical identification of its contents. Clearly write "this compound" and list any other components in the waste stream with their approximate percentages.
-
Segregation: Keep this waste stream separate from non-halogenated solvents and other incompatible waste streams to prevent dangerous reactions.
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.[5]
Spill Management
In the event of a spill, follow these procedures:
-
Ensure Safety: If a spill occurs, ensure adequate ventilation and remove all sources of ignition.[2] Evacuate personnel from the immediate area if necessary.
-
Don PPE: Wear appropriate PPE, including respiratory protection if vapors are present.
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into the designated "Halogenated Organic Waste" container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should also be placed in the hazardous waste container.[4]
Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4][5][6]
-
Incineration: High-temperature incineration at a licensed hazardous waste facility is the typical method for disposing of halogenated organic waste.[4]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
